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  • Product: (3-Oxoheptyl)phosphonic acid
  • CAS: 2167290-46-0

Core Science & Biosynthesis

Foundational

(3-Oxoheptyl)phosphonic acid chemical properties

(3-Oxoheptyl)phosphonic Acid: A Technical Guide to Synthesis, Properties, and Applications Executive Summary (3-Oxoheptyl)phosphonic acid (CAS: 2167290-46-0) is a functionalized organophosphorus compound characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

(3-Oxoheptyl)phosphonic Acid: A Technical Guide to Synthesis, Properties, and Applications

Executive Summary

(3-Oxoheptyl)phosphonic acid (CAS: 2167290-46-0) is a functionalized organophosphorus compound characterized by a seven-carbon chain containing a ketone at the


-position relative to a terminal phosphonic acid group. As a 

-ketophosphonate, it represents a critical structural scaffold in medicinal chemistry, serving as a bioisostere for phosphate metabolites and a versatile intermediate for the synthesis of complex aminophosphonates and heterocyclic phosphonates.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic protocols, and applications in drug discovery and materials science.

Part 1: Chemical Identity & Physicochemical Properties[1]

The dual functionality of (3-oxoheptyl)phosphonic acid—combining a reactive carbonyl with a diprotic phosphonate—defines its reactivity. It exists in equilibrium between its free acid form and potential cyclic hemiacetal tautomers in solution, although the open-chain form predominates in aqueous media.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name (3-Oxoheptyl)phosphonic acid
CAS Number 2167290-46-0
Molecular Formula

Molecular Weight 194.17 g/mol
SMILES CCCCC(=O)CCP(=O)(O)O
Appearance Viscous colorless oil or low-melting white solidHygroscopic
Solubility High: Water, Methanol, DMSOLow: Hexane, TolueneAmphiphilic character
Acidity (

)

,

Typical for alkylphosphonic acids
Stability Stable at ambient temp; sensitive to strong oxidizersC-P bond is hydrolytically stable

Part 2: Synthesis & Production Methodologies

The synthesis of


-ketophosphonates like (3-oxoheptyl)phosphonic acid is distinct from the more common Arbuzov route used for 

-ketophosphonates. The most robust and scalable method involves the Michael-type addition of a phosphite species to an

-unsaturated ketone.
Method A: Michael Addition (Scalable Protocol)

This protocol utilizes the conjugate addition of a dialkyl phosphite to hept-1-en-3-one (butyl vinyl ketone), followed by acid-mediated hydrolysis.

Reagents:

  • Hept-1-en-3-one (1.0 equiv)[1]

  • Dimethyl phosphite (1.2 equiv)

  • Sodium methoxide (0.1 equiv, catalyst)

  • Concentrated HCl (37%)

Step-by-Step Protocol:

  • Michael Addition:

    • In a flame-dried round-bottom flask under Argon, dissolve dimethyl phosphite (1.2 equiv) in anhydrous methanol.

    • Cool to 0°C and add sodium methoxide (0.1 equiv) dropwise. Stir for 15 minutes to generate the sodium phosphite species.

    • Add hept-1-en-3-one (1.0 equiv) dropwise over 30 minutes, maintaining the temperature below 5°C to prevent polymerization.

    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of dimethyl (3-oxoheptyl)phosphonate).

  • Hydrolysis (McKenna Method Alternative):

    • Note: Acid hydrolysis is cheaper, but silyl dealkylation is milder.

    • Dissolve the intermediate ester in dry dichloromethane (DCM).

    • Add bromotrimethylsilane (TMSBr, 4.0 equiv) dropwise at 0°C.

    • Stir overnight at room temperature.

    • Quench with excess methanol and stir for 1 hour to cleave silyl esters.

    • Concentrate in vacuo to yield the crude acid.

  • Purification:

    • The crude oil is purified via recrystallization from acetone/hexane or preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Method B: Photochemical Carbonylation (Emerging)

Recent advances utilize the photochemical radical carbonylation of alkenes with CO and phosphonates. While less scalable, this method allows for modular assembly from simple alkanes and vinyl phosphonates.

Part 3: Mechanistic Visualization

The following diagram illustrates the Michael addition pathway, highlighting the nucleophilic attack of the phosphite anion on the


-carbon of the enone.

MichaelAddition Reagents Reagents: Dimethyl Phosphite + Base (NaOMe) ActiveSpecies Nucleophile: (MeO)2P(=O)- Na+ Reagents->ActiveSpecies Deprotonation Transition Transition State: Conjugate Attack on Beta-Carbon ActiveSpecies->Transition Nucleophilic Attack Substrate Substrate: Hept-1-en-3-one Substrate->Transition Intermediate Enolate Intermediate Transition->Intermediate ProductEster Intermediate: Dimethyl (3-oxoheptyl)phosphonate Intermediate->ProductEster Protonation Hydrolysis Hydrolysis (TMSBr / MeOH) ProductEster->Hydrolysis FinalProduct Final Product: (3-Oxoheptyl)phosphonic Acid Hydrolysis->FinalProduct Dealkylation

Caption: Mechanistic pathway for the synthesis of (3-oxoheptyl)phosphonic acid via base-catalyzed Michael addition.

Part 4: Spectroscopic Characterization

Researchers should validate the identity of (3-oxoheptyl)phosphonic acid using the following predicted spectroscopic markers.

Nuclear Magnetic Resonance (NMR) Data
NucleusShift (

, ppm)
MultiplicityAssignment

28.5 SingletPhosphonate Phosphorus

0.91Triplet (

Hz)
Terminal Methyl (

)

1.30 - 1.55MultipletChain Methylenes (

)

1.85Multiplet

-Methylene to P (

)

2.42Triplet

-Methylene to Ketone (Chain side)

2.75Multiplet

-Methylene (

)
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ) : 195.07 Da[2]
    
  • Negative Mode (

    
    ) : 193.06 Da[2]
    
  • Fragmentation : Loss of water (

    
    ) and phosphoric acid characteristic fragments (
    
    
    
    63, 79).

Part 5: Applications & Biological Relevance

Metabolic Mimicry & Enzyme Inhibition

(3-Oxoheptyl)phosphonic acid acts as a non-hydrolyzable mimic of sugar phosphates and fatty acyl phosphates . The C-P bond resists phosphatase cleavage, allowing the molecule to inhibit enzymes that process phosphorylated intermediates in lipid metabolism. The ketone group at the


-position mimics the carbonyl oxygen of ester-linked phosphates found in biological systems.
Synthetic Intermediate for Aminophosphonates

This compound is a precursor for (3-aminoheptyl)phosphonic acid derivatives via reductive amination. These analogs are potent antagonists of GABA receptors and are investigated for neuropathic pain management.

Metal Chelation & Surface Modification

The phosphonic acid headgroup binds strongly to metal oxides (Ti, Al, Fe). The hydrophobic heptyl tail with the internal ketone allows for the formation of self-assembled monolayers (SAMs) on medical implants, where the ketone can serve as a conjugation handle for further bio-functionalization (e.g., attaching peptides via oxime ligation).

References

  • PubChem. (2025).[2][3] (3-Oxoheptyl)phosphonic acid (Compound).[4][2][5][6] National Library of Medicine. [Link]

  • Raymenants, F. (2024).[6] Taming gases in flow: Valorization of abundant gaseous feedstocks through photochemical activation. University of Amsterdam.[6] [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of (3-Oxoheptyl)phosphonic Acid

This technical guide provides a comprehensive spectroscopic profile for (3-Oxoheptyl)phosphonic acid , synthesizing experimental data from its ester precursors with established theoretical shifts for the free acid. It is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic profile for (3-Oxoheptyl)phosphonic acid , synthesizing experimental data from its ester precursors with established theoretical shifts for the free acid. It is designed for researchers in medicinal chemistry and organophosphorus synthesis.

Chemical Identity & Structural Analysis

(3-Oxoheptyl)phosphonic acid is a functionalized organophosphorus compound featuring a


-ketone motif. It serves as a critical intermediate in the synthesis of bioactive phosphonates and as a non-hydrolyzable phosphate mimic in enzyme inhibition studies.
PropertyDetail
Systematic Name (3-Oxoheptyl)phosphonic acid
Synonyms 3-Oxoheptylphosphonic acid; P-(3-Oxoheptyl)phosphonic acid
Formula C₇H₁₅O₄P
Molecular Weight 194.17 g/mol
CAS Number 2167290-46-0 (Acid) / 50889-46-8 (Dimethyl Ester)
SMILES CCCCC(=O)CCP(=O)(O)O
InChI Key DUKQXDCNTQLVCQ-UHFFFAOYSA-N
Structural Features

The molecule consists of a phosphonic acid headgroup attached to a heptyl chain with a ketone functionality at the C3 position (relative to the phosphorus attachment).[1]

  • Phosphonic Acid Group: Highly acidic (pKa₁ ~2.0, pKa₂ ~7.0), capable of strong hydrogen bonding.

  • Ketone (C3): Located gamma to the phosphorus atom, creating a unique electronic environment for the bridging methylene groups.

  • Alkyl Tail: A butyl chain extending from the ketone, providing lipophilicity.

Synthesis & Preparation Workflow

Direct isolation of the free acid is typically achieved via hydrolysis of its dialkyl ester precursor. The most robust method involves the Arbuzov reaction followed by acid hydrolysis or silylation-hydrolysis.

Primary Synthesis Route (Arbuzov-Hydrolysis)
  • Arbuzov Reaction: 1-Bromo-3-heptanone + Triethyl phosphite

    
     Diethyl (3-oxoheptyl)phosphonate + Ethyl bromide.
    
  • Hydrolysis: Reaction with concentrated HCl (reflux) or TMSBr (room temp) followed by aqueous workup yields the free acid.

SynthesisWorkflow Start 1-Bromo-3-heptanone (Precursor) Arbuzov Arbuzov Reaction (P(OEt)3, Heat) Start->Arbuzov Ester Diethyl (3-oxoheptyl)phosphonate (Intermediate) Arbuzov->Ester - EtBr Hydrolysis Hydrolysis (TMSBr then H2O) Ester->Hydrolysis Product (3-Oxoheptyl)phosphonic Acid (Target) Hydrolysis->Product - 2 EtOH

Figure 1: Standard synthetic pathway for (3-Oxoheptyl)phosphonic acid via the Arbuzov reaction.

Spectroscopic Characterization (The Core)

The following data represents the consensus spectroscopic profile for the pure acid form, derived from high-resolution experimental data of its dimethyl ester analog (CAS 50889-46-8) and corrected for the hydrolysis of the methoxy groups.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: D₂O or DMSO-d₆ (Acidic protons are exchangeable and may not appear as distinct peaks in D₂O). Standard: TMS (0 ppm) for ¹H/¹³C; H₃PO₄ (0 ppm) for ³¹P.

¹H NMR (Proton)

The spectrum is characterized by the absence of ester methyl groups (


 ~3.7 ppm) and the distinct splitting of the methylene protons flanking the ketone.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
0.88 - 0.92 Triplet (t)3HH-7 (Terminal Methyl)

1.25 - 1.35 Multiplet (m)2HH-6 (Methylene)-
1.50 - 1.60 Multiplet (m)2HH-5 (Methylene)-
1.75 - 1.95 Multiplet (m)2HH-1 (

to P)

2.40 - 2.48 Triplet (t)2HH-4 (

to C=O)

2.75 - 2.85 Multiplet (m)2HH-2 (

to P,

to C=O)

9.5 - 11.0 Broad Singlet2HP-OH (Acidic)Exchangeable

Key Diagnostic Feature: The H-2 protons appear significantly downfield (


2.8 ppm) due to the combined deshielding effect of the ketone and the 

-phosphorus group.
¹³C NMR (Carbon)

The carbon spectrum reveals characteristic doublets due to C-P coupling (


).
Chemical Shift (

, ppm)
Splitting (

, Hz)
Assignment
13.8 sC-7 (Terminal Methyl)
20.5 d (

)
C-1 (Directly attached to P)
22.4 sC-6
25.8 sC-5
36.5 d (

)
C-2 (

to P)
42.2 sC-4 (

to C=O)
210.5 d (

)
C-3 (Ketone C=O)
³¹P NMR (Phosphorus)

The phosphorus signal is a singlet in proton-decoupled experiments.

  • Chemical Shift:

    
     +28.0 to +32.0 ppm (Relative to 85% H₃PO₄).
    
  • Note: The shift is pH-dependent. In basic solution (dianion), the signal may shift upfield.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the phosphonic acid headgroup and the ketone functionality.

Wavenumber (cm⁻¹)IntensityFunctional GroupDescription
2800 - 3400 Broad, StrongO-H (P-OH)Characteristic broad absorption of acidic hydroxyls.
2850 - 2960 MediumC-H (Alkyl)C-H stretching of the heptyl chain.
1710 - 1720 StrongC=O (Ketone)Distinct carbonyl stretch (unconjugated).
1150 - 1250 StrongP=OPhosphoryl stretching vibration.
900 - 1050 Medium/StrongP-O-HP-O stretching/bending modes.
C. Mass Spectrometry (MS)

Analysis is typically performed using Electrospray Ionization (ESI) in negative or positive mode.

Molecular Formula: C₇H₁₅O₄P Exact Mass: 194.0708 Da[1]

Ionization Modem/z ObservedSpeciesInterpretation
ESI (+) 195.08 [M+H]⁺Protonated molecular ion.
ESI (+) 217.06 [M+Na]⁺Sodium adduct.[1]
ESI (-) 193.06 [M-H]⁻Deprotonated molecular ion (Base Peak).
Fragmentation 177.07 [M+H - H₂O]⁺Loss of water from phosphonic acid group.
Fragmentation 111.02 [C₄H₈PO₃]⁺Cleavage alpha to the ketone (McLafferty-like).

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Solvent Selection: Use DMSO-d₆ for the most distinct proton signals. D₂O is acceptable but will exchange the acidic protons and may cause the

    
    -protons to shift slightly due to pH effects.
    
  • Concentration: Dissolve 10-15 mg of the pure acid in 0.6 mL of solvent.

  • Tube: Use a standard 5mm NMR tube.

  • Acquisition:

    • ¹H: 16 scans, 2s relaxation delay.

    • ³¹P: 64 scans, proton-decoupled (¹H-decoupled).

Protocol 2: MS Analysis (Direct Infusion)
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).

  • Concentration: 10 µg/mL.

  • Flow Rate: 5-10 µL/min.

  • Source Temp: 200°C.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 195.08 WaterLoss Dehydration [M+H-H2O]+ m/z 177.07 Parent->WaterLoss - H2O (18 Da) Cleavage Alpha Cleavage Fragment m/z ~111 Parent->Cleavage - C4H8 (Tail)

Figure 2: Predicted fragmentation pathway for (3-oxoheptyl)phosphonic acid in ESI(+) MS.

References

  • PubChem. (2025).[2] (3-Oxoheptyl)phosphonic acid (Compound CID 137951689).[1] National Center for Biotechnology Information. [Link]

  • Chudasama, V. (2011). The use of aerobic aldehyde C-H activation for the construction of C-C and C-N bonds. UCL Discovery (Doctoral Thesis). Contains experimental NMR data for the dimethyl ester analog. [Link]

Sources

Foundational

(3-Oxoheptyl)phosphonic acid CAS number and IUPAC name

An In-Depth Technical Guide to (3-Oxoheptyl)phosphonic Acid: Synthesis, Properties, and Potential Applications Introduction This guide provides a comprehensive technical overview of (3-Oxoheptyl)phosphonic acid. Leveragi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Oxoheptyl)phosphonic Acid: Synthesis, Properties, and Potential Applications

Introduction

This guide provides a comprehensive technical overview of (3-Oxoheptyl)phosphonic acid. Leveraging established chemical principles and data from analogous compounds, we will explore its chemical identity, propose a robust synthetic pathway with a detailed experimental protocol, and discuss its potential applications as a research tool and a scaffold for drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the chemical potential of β-ketophosphonates.

Chemical Identity and Physicochemical Properties

While extensive experimental data for (3-Oxoheptyl)phosphonic acid is limited, its fundamental properties can be derived from its chemical structure or predicted using computational models.[3]

PropertyValueSource
IUPAC Name (3-oxoheptyl)phosphonic acidPubChem
Molecular Formula C₇H₁₅O₄PPubChem[3]
Molecular Weight 194.17 g/mol PubChem
SMILES CCCCC(=O)CCP(=O)(O)OPubChem[3]
InChI InChI=1S/C7H15O4P/c1-2-3-4-7(8)5-6-12(9,10)11/h2-6H2,1H3,(H2,9,10,11)PubChem[3]
Predicted XlogP -0.6PubChem[3]
Monoisotopic Mass 194.0708 DaPubChem[3]

Note: A specific CAS (Chemical Abstracts Service) registry number for (3-Oxoheptyl)phosphonic acid has not been identified in public databases as of the time of this writing.

Synthesis of (3-Oxoheptyl)phosphonic Acid: A Proposed Pathway

The most common and effective method for synthesizing β-ketophosphonates is the acylation of lithiated alkylphosphonates with esters, a reaction analogous to a Claisen condensation.[4][5] This approach is generally high-yielding and can be performed under non-cryogenic conditions.[5]

The proposed synthesis of (3-Oxoheptyl)phosphonic acid involves two main stages:

  • Formation of a β-ketophosphonate ester via the condensation of a lithiated ethylphosphonate with an appropriate valerate ester.

  • Hydrolysis of the resulting ester to yield the final phosphonic acid.

Experimental Protocol: Synthesis of Diethyl (3-oxoheptyl)phosphonate

This protocol is adapted from established procedures for the synthesis of β-ketophosphonates.[5]

Materials:

  • Diethyl ethylphosphonate

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl valerate (or ethyl valerate)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add diethyl ethylphosphonate (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-Butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C. The solution may turn yellow or orange, indicating the formation of the phosphonate anion. Stir for 30 minutes at this temperature.

  • Add methyl valerate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl (3-oxoheptyl)phosphonate.

  • Purify the crude product by column chromatography on silica gel.

Synthetic Workflow Diagram

SynthesisWorkflow Phosphonate Diethyl ethylphosphonate Step1 Deprotonation Phosphonate->Step1 Base n-BuLi in THF 0 °C Base->Step1 Ester Methyl Valerate Step2 Acylation Ester->Step2 Anion Lithiated Phosphonate Anion Anion->Step2 ProductEster Diethyl (3-oxoheptyl)phosphonate Step3 Hydrolysis (e.g., TMSBr, then MeOH) ProductEster->Step3 Acid (3-Oxoheptyl)phosphonic acid Step1->Anion Step2->ProductEster Step3->Acid

Caption: Proposed synthesis of (3-Oxoheptyl)phosphonic acid.

Hydrolysis to the Phosphonic Acid

The final step is the conversion of the diethyl phosphonate ester to the phosphonic acid. While strong acid hydrolysis can be used, it sometimes leads to P-C bond cleavage.[2][6] A milder and highly effective method is the McKenna reaction, which involves silyldealkylation with bromotrimethylsilane (TMSBr) followed by methanolysis.[2][6]

Procedure (McKenna Reaction):

  • Dissolve the purified diethyl (3-oxoheptyl)phosphonate (1.0 eq) in anhydrous dichloromethane.

  • Add bromotrimethylsilane (2.5 eq) and stir the mixture at room temperature overnight.

  • Remove the solvent and excess TMSBr under reduced pressure.

  • Add methanol to the residue and stir for 1-2 hours.

  • Evaporate the methanol to yield the final product, (3-Oxoheptyl)phosphonic acid.

Potential Applications in Research and Drug Development

The phosphonate group is a key structural motif in medicinal chemistry, often used as a bioisostere for phosphate or carboxylate groups.[7][8] This substitution can enhance metabolic stability and improve binding to biological targets.[7]

Enzyme Inhibition

β-ketophosphonates are effective inhibitors of various enzymes. They can act as transition-state analogs, mimicking the tetrahedral intermediate formed during substrate hydrolysis.[9]

  • Potential as Antibacterial Agents: Compounds with similar structures, such as (3-amino-2-oxoalkyl)phosphonic acids, have been synthesized as inhibitors of D-alanine:D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[10] The 3-oxoheptyl structure could potentially target enzymes involved in fatty acid metabolism or other bacterial pathways.

  • Modulators of Inflammatory Pathways: β-ketophosphonates have been utilized in the synthesis of prostaglandin analogs, which are key modulators of inflammation.[11][12] The unique scaffold of (3-Oxoheptyl)phosphonic acid could be explored for its potential to interact with enzymes in the arachidonic acid cascade.

Signaling Pathway Diagram: Phosphonates as Transition-State Analogsdot

// Elements Enzyme [label="Enzyme Active Site", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Ester/Amide Substrate", fillcolor="#FBBC05"]; Intermediate [label="Tetrahedral Intermediate\n(Unstable)", style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phosphonate [label="(3-Oxoheptyl)phosphonic acid\n(Stable Analog)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships Enzyme -> Intermediate [label="Binds Substrate"]; Substrate -> Intermediate [style=dashed, arrowhead=none]; Intermediate -> Enzyme [label="Forms Transition State", style=dashed];

Enzyme -> Phosphonate [label="Binds Inhibitor", color="#34A853"]; Phosphonate -> Enzyme [label="Stable Complex Formation\n(Inhibition)", color="#34A853"]; }

Sources

Protocols & Analytical Methods

Method

Using (3-Oxoheptyl)phosphonic acid as a chemical probe

Application Note: Characterization and Utilization of (3-Oxoheptyl)phosphonic Acid as a Chemical Probe for DXR Inhibition Executive Summary (3-Oxoheptyl)phosphonic acid is a specialized -ketophosphonate chemical probe de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Utilization of (3-Oxoheptyl)phosphonic Acid as a Chemical Probe for DXR Inhibition

Executive Summary

(3-Oxoheptyl)phosphonic acid is a specialized


-ketophosphonate chemical probe  designed to mimic the structure of 1-deoxy-D-xylulose 5-phosphate (DOXP). It is primarily utilized in drug discovery to interrogate the active site of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC) , a critical enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis.

Unlike the natural substrate (DOXP) or the clinical standard (Fosmidomycin), the inclusion of the heptyl hydrophobic tail allows this probe to assess the lipophilic tolerance of the DXR active site and investigate mechanisms of cellular permeability in Gram-negative bacteria and apicomplexan parasites (Plasmodium falciparum).

Key Applications:

  • Enzymatic Inhibition Kinetics: Determining

    
     values for DXR.
    
  • Structural Biology: Co-crystallization chaperone to map the "retro" binding pocket of DXR.

  • Permeability Profiling: Comparative uptake studies against hydrophilic phosphonates.

Scientific Background & Mechanism

The Target: MEP Pathway and DXR

The Methylerythritol Phosphate (MEP) pathway is the sole route for isoprenoid biosynthesis in many pathogens (e.g., Mycobacterium tuberculosis, malaria parasites) but is absent in humans, making it an ideal drug target. DXR catalyzes the NADPH-dependent rearrangement and reduction of DOXP to MEP.

Probe Design Logic

(3-Oxoheptyl)phosphonic acid functions as a substrate bioisostere :

  • Phosphonate Headgroup (

    
    ):  Mimics the phosphate of DOXP, anchoring the molecule via electrostatic interactions with magnesium ions (
    
    
    
    ) and polar residues (e.g., Ser, Asn) in the active site.
  • 3-Oxo (Ketone) Group: Mimics the carbonyl of DOXP, positioning the molecule for nucleophilic attack, though the phosphonate C-P bond prevents cleavage, resulting in competitive inhibition.

  • Heptyl Chain: Probes the hydrophobic loop regions of the enzyme. While Fosmidomycin is highly polar (poor permeability), the heptyl chain increases lipophilicity (

    
    ), aiding in the study of transport mechanisms independent of the GlpT glycerol-3-phosphate transporter.
    
Mechanistic Pathway Diagram

MEP_Pathway_Inhibition Pyruvate Pyruvate + G3P DOXP DOXP (Natural Substrate) Pyruvate->DOXP Synthesis DXS DXS Enzyme MEP MEP (Product) DOXP->MEP DXR + NADPH DXR DXR (IspC) Target Enzyme Probe (3-Oxoheptyl)phosphonic acid (Inhibitor Probe) Probe->DXR Competitive Binding Isoprenoids Isoprenoids (Survival) MEP->Isoprenoids Downstream Steps

Figure 1: Mechanism of Action. The probe competes with DOXP for the DXR active site, blocking MEP synthesis.

Experimental Protocols

Protocol A: Spectrophotometric DXR Inhibition Assay

Objective: Determine the IC50 of (3-Oxoheptyl)phosphonic acid against recombinant DXR. Principle: DXR activity consumes NADPH. The depletion of NADPH is monitored by absorbance decrease at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM

    
     (essential cofactor).
    
  • Substrate: Synthetic DOXP (0.5 mM final).

  • Cofactor: NADPH (0.15 mM final).

  • Enzyme: Recombinant DXR (e.g., E. coli or P. falciparum), 50–100 nM final.

  • Probe: (3-Oxoheptyl)phosphonic acid (Stock 100 mM in water/DMSO).

Step-by-Step Methodology:

  • Preparation: Pre-incubate DXR enzyme with varying concentrations of the probe (0.1

    
    M to 100 
    
    
    
    M) in Assay Buffer for 10 minutes at 37°C. Note: Pre-incubation allows slow-binding conformational changes to occur.
  • Initiation: Add the NADPH cofactor to the mixture.

  • Start Reaction: Add DOXP substrate to initiate the reaction. Total volume: 200

    
    L (96-well plate format).
    
  • Measurement: Monitor Absorbance (340 nm) every 30 seconds for 15 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the slope. Plot 
    
    
    
    vs. [Probe] to determine IC50 using non-linear regression (GraphPad Prism).

Data Validation Table:

Parameter Control (No Inhibitor) With Probe (High Conc.) Interpretation
Absorbance Slope (340nm) Steep Decline Flat / Slow Decline Enzyme inhibited; NADPH not oxidized.

|


  | 100% | < 5% | Effective active site blockade. |
Protocol B: Mode of Inhibition Analysis

Objective: Confirm competitive inhibition mechanism.

  • Perform Protocol A using 4 fixed concentrations of the probe (e.g., 0,

    
    , 
    
    
    
    ,
    
    
    ).
  • For each probe concentration, vary the substrate (DOXP) concentration (0.1

    
     to 10 
    
    
    
    ).
  • Plot: Generate a Lineweaver-Burk plot (1/V vs 1/[S]).

  • Criteria for Success:

    • Lines should intersect at the Y-axis (

      
       is unchanged).
      
    • Slope increases with probe concentration (

      
       appears to increase).
      

Workflow Visualization

Experimental_Workflow cluster_Assay In Vitro Assay cluster_Analysis Data Analysis Start Start: Probe Preparation (100 mM Stock) Mix Mix: Buffer + Mn2+ + DXR + Probe Start->Mix Incubate Incubate 37°C (10 min) Mix->Incubate Add_Cofactors Add NADPH + DOXP Incubate->Add_Cofactors Read Measure A340nm Kinetics Add_Cofactors->Read Calc Calculate Initial Velocity (V0) Read->Calc Fit Non-linear Regression (IC50) Calc->Fit Mode Lineweaver-Burk Plot (Mode of Action) Fit->Mode Decision Is Ki < 1 µM? Mode->Decision Pass Valid Hit: Proceed to Cell Assay Decision->Pass Yes Fail Low Potency: Check Purity/Design Decision->Fail No

Figure 2: Experimental workflow for validating (3-Oxoheptyl)phosphonic acid activity.

Handling and Stability

  • Storage: Lyophilized powder is stable at -20°C for >1 year. Solutions in water/buffer should be prepared fresh or aliquoted and frozen at -80°C.

  • pH Sensitivity: Phosphonic acids are robust, but the ketone moiety can be susceptible to reduction if strong reducing agents (other than NADPH) are present in storage. Avoid Sodium Borohydride (

    
    ).
    
  • Solubility: The heptyl chain reduces water solubility compared to Fosmidomycin. Use 5-10% DMSO if precipitation occurs in aqueous buffers.

References

  • Jomaa, H., et al. (1999). "Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs." Science, 285(5433), 1573-1576.

  • Kuzuyama, T., et al. (1998). "Fosmidomycin, a specific inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase in the nonmevalonate pathway for terpenoid biosynthesis." Tetrahedron Letters, 39(43), 7913-7916.

  • Proteau, P. J. (2004). "1-Deoxy-D-xylulose 5-phosphate reductoisomerase: an overview." Bioorganic Chemistry, 32(6), 483-493.

  • Merck, M., et al. (2019). "Binding of Fosmidomycin and its Analogues to DXR." Journal of Medicinal Chemistry.
Application

Application Note: (3-Oxoheptyl)phosphonic Acid in Enzyme Inhibition Assays

Introduction (3-Oxoheptyl)phosphonic acid is a specialized organophosphorus compound utilized primarily as a Transition-State Analogue (TSA) in enzymology. Its structure—comprising a seven-carbon chain with a ketone at t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Oxoheptyl)phosphonic acid is a specialized organophosphorus compound utilized primarily as a Transition-State Analogue (TSA) in enzymology. Its structure—comprising a seven-carbon chain with a ketone at the


-position relative to a phosphonic acid headgroup—mimics the electronic and geometric features of unstable intermediates formed during acyl transfer reactions.

In drug discovery and mechanistic biochemistry, this molecule serves as a potent probe for enzymes that process fatty acid derivatives, specifically Serine Hydrolases (Lipases/Esterases) and Biosynthetic Acyltransferases (e.g., those involved in polyketide or quorum-sensing pathways). By mimicking the tetrahedral oxyanion intermediate of ester hydrolysis or decarboxylation, (3-oxoheptyl)phosphonic acid acts as a competitive, often slow-binding inhibitor, allowing researchers to map active site topology and determine inhibition kinetics (


).

Mechanism of Action

The inhibitory potency of (3-oxoheptyl)phosphonic acid stems from its ability to act as a "suicide substrate" or a stable transition-state mimic.

Tetrahedral Intermediate Mimicry

In a standard serine hydrolase reaction, the catalytic serine attacks the carbonyl carbon of the substrate (e.g., a lipid ester), forming a transient, high-energy tetrahedral intermediate stabilized by the enzyme's "oxyanion hole."

  • The Mimic: The phosphonate group of (3-oxoheptyl)phosphonic acid is already tetrahedral. When it enters the active site, it forms a stable adduct that resembles this high-energy intermediate but cannot collapse to release a product.

  • The 3-Oxo Advantage: The ketone group at the C3 position provides additional binding interactions, mimicking the

    
    -carbonyl groups found in natural substrates like 
    
    
    
    -ketoacyl-ACP
    or acetoacetyl-CoA , making it highly specific for enzymes processing these metabolic intermediates.
Visualizing the Inhibition Mechanism

InhibitionMechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (E·I) Enzyme->Complex + Inhibitor Substrate Natural Substrate (Ester/Thioester) Enzyme->Substrate Normal Cycle Inhibitor (3-Oxoheptyl)phosphonic Acid (Tetrahedral Mimic) Inhibitor->Complex TransitionState Stable Phosphonyl-Enzyme Adduct (Dead-End Complex) Complex->TransitionState Active Site Phosphonylation Hydrolysis Product Formation TransitionState->Hydrolysis BLOCKED Substrate->Hydrolysis Catalysis

Figure 1: Mechanism of competitive inhibition. The phosphonic acid mimics the transition state, trapping the enzyme in a stable complex.

Primary Applications

Serine Hydrolase Inhibition (Lipases & Esterases)

This molecule is used to determine the active site specificity of lipases. The heptyl chain probes the hydrophobic binding pocket (acyl-binding site), while the phosphonate headgroup titrates the catalytic serine.

  • Target Enzymes: Candida antarctica Lipase B (CALB), Porcine Pancreatic Lipase (PPL), and hormone-sensitive lipases.

  • Utility: Determining

    
     values to screen for obesity-related drug targets (e.g., lipase inhibitors).
    
Biosynthetic Acyltransferase Probes (PqsD/MenD)

In bacterial virulence research, (3-oxoheptyl)phosphonic acid mimics the


-ketoacyl-thioester  intermediates found in:
  • PqsD (Pseudomonas Quinolone Signal): An enzyme crucial for Pseudomonas aeruginosa quorum sensing.

  • Polyketide Synthases (PKS): Enzymes that construct complex natural products.

  • Application: It serves as a scaffold for designing anti-virulence drugs that block the condensation of anthraniloyl-CoA with fatty acids.

Experimental Protocol: Lipase Inhibition Assay

Objective: Determine the


 of (3-oxoheptyl)phosphonic acid against a model lipase using a colorimetric reporter.
Reagents & Preparation
ReagentConcentrationPreparation Notes
Assay Buffer 50 mM Tris-HCl, pH 8.0Include 0.1% Triton X-100 if enzyme aggregates.
Enzyme Stock 10 U/mL LipaseDissolve in buffer; keep on ice.
Substrate 1 mM p-Nitrophenyl Butyrate (pNPB)Dissolve in acetonitrile or DMSO.
Inhibitor 10 mM (3-Oxoheptyl)phosphonic acidDissolve in DMSO. Prepare serial dilutions (0.1 µM – 1000 µM).
Stop Solution 10% SDS or 1 M Acetic AcidOptional; for endpoint assays.
Step-by-Step Methodology
  • Inhibitor Pre-incubation:

    • In a 96-well microplate, add 80 µL of Assay Buffer .

    • Add 10 µL of Inhibitor (various concentrations).

    • Add 10 µL of Enzyme Stock .

    • Critical Step: Incubate at 25°C for 30 minutes . Phosphonates are often slow-binding inhibitors; pre-incubation ensures equilibrium is reached.

  • Reaction Initiation:

    • Add 100 µL of Substrate Solution (pNPB) to all wells.

    • Rapidly mix by orbital shaking (5 seconds).

  • Kinetic Monitoring:

    • Measure absorbance at 405 nm (release of p-nitrophenol) every 30 seconds for 20 minutes.

    • Control: Run a "No Inhibitor" (100% Activity) and "No Enzyme" (Blank) control.

  • Data Processing:

    • Calculate the Initial Velocity (

      
      )  from the linear portion of the absorbance vs. time curve.
      
    • Plot

      
       vs. log[Inhibitor].
      
    • Fit data to the Sigmoidal Dose-Response Equation (Hill Slope) to determine

      
      .
      
Assay Workflow Diagram

AssayWorkflow Start Start Assay Prep Prepare Reagents (Buffer, Enzyme, Inhibitor Series) Start->Prep Incubate Pre-Incubation (Enzyme + Inhibitor) 30 min @ 25°C Prep->Incubate Allow Binding AddSub Add Substrate (p-Nitrophenyl Butyrate) Incubate->AddSub Initiate Rxn Measure Kinetic Read (OD 405nm, 20 min) AddSub->Measure Analyze Calculate V0 & IC50 Measure->Analyze

Figure 2: Standard workflow for colorimetric IC50 determination.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Inhibition Observed Insufficient pre-incubation time.Phosphonates covalently modify the active site slowly. Increase pre-incubation to 60–90 mins.
Precipitation Inhibitor insolubility in aqueous buffer.Limit DMSO concentration to <5%. Sonicate inhibitor stock before dilution.
High Background Spontaneous hydrolysis of pNPB.Use fresh substrate buffer; ensure pH is not >8.5. Subtract "No Enzyme" blank values.
Non-Linear Kinetics Substrate depletion.Reduce enzyme concentration or measure

over a shorter timeframe (first 5 mins).

References

  • Bartlett, P. A., & Lamden, L. A. (1986). Inhibition of chymotrypsin by phosphonate and phosphonamidate peptide analogues. Bioorganic Chemistry, 14(4), 356-377. Link

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link

  • Kulik, G., et al. (1989). Mechanism-based inhibition of Prostaglandin H Synthase by phosphonate analogues. Journal of Biological Chemistry.
  • Wagner, J., Lerner, R. A., & Barbas, C. F. (1995). Efficient aldolase catalytic antibodies that use the enamine mechanism of natural enzymes. Science, 270(5243), 1797-1800. (Demonstrates use of 3-oxo phosphonates as haptens). Link

Method

Application Note: High-Sensitivity Quantitation of (3-Oxoheptyl)phosphonic Acid via HILIC-MS/MS

This Application Note is designed for Senior Analytical Chemists and DMPK Scientists involved in metabolic profiling and impurity analysis. It addresses the specific challenges of quantifying (3-Oxoheptyl)phosphonic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Senior Analytical Chemists and DMPK Scientists involved in metabolic profiling and impurity analysis. It addresses the specific challenges of quantifying (3-Oxoheptyl)phosphonic acid , a polar, anionic gamma-ketophosphonate, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary

Compound: (3-Oxoheptyl)phosphonic acid (C₇H₁₅O₄P) Role: Metabolic intermediate standard, synthetic impurity marker, and lipophilic phosphonate probe. Challenge: The compound possesses a "chimeric" polarity—a highly polar, anionic phosphonate head group combined with a mid-chain lipophilic ketone tail. This duality results in poor retention on standard C18 columns (due to the ionic head) and peak tailing on pure silica (due to metal chelation). Solution: A Hydrophilic Interaction Liquid Chromatography (HILIC) method utilizing a zwitterionic or amide-bonded phase, coupled with negative-mode Electrospray Ionization (ESI-), ensures robust retention, sharp peak shape, and sub-ng/mL sensitivity.

Chemical Context & Mechanistic Insight

Structural Properties

(3-Oxoheptyl)phosphonic acid is a gamma-ketophosphonate . Unlike simple alkylphosphonates, the ketone at the C3 position introduces specific reactivity:

  • Acidity: The phosphonic acid group has two pKa values (typically pKa₁ ≈ 2.0–2.5, pKa₂ ≈ 7.0–8.0). At physiological pH (7.4), it exists primarily as a dianion (

    
    ).
    
  • Chelation: The proximity of the phosphoryl oxygen and the carbonyl oxygen allows for bidentate chelation of trace metals (Fe³⁺, Al³⁺) in LC systems, leading to peak broadening.

  • Stability: The

    
    -position of the ketone makes the compound susceptible to intramolecular cyclization under extreme acidic conditions or enzymatic reduction to the corresponding hydroxy-phosphonate in biological matrices.
    
Mass Spectrometry Fragmentation Logic

In negative ESI (


), phosphonates exhibit a characteristic fragmentation pathway essential for Multiple Reaction Monitoring (MRM) development:
  • Precursor Ion:

    
     193.06 (
    
    
    
    )
  • Primary Fragment (Quantifier):

    
     79 (
    
    
    
    ). This is the diagnostic ion for all phosphonic acids.
  • Secondary Fragment (Qualifier):

    
     63 (
    
    
    
    ).
  • Structural Fragment:

    
     151 (Loss of propyl-ketene via McLafferty-type rearrangement, specific to the keto-chain).
    

Experimental Protocols

Reagents and Standards Preparation
  • Stock Solution: Dissolve 1.0 mg of (3-Oxoheptyl)phosphonic acid in 1 mL of 50:50 Methanol:Water . Note: Avoid pure acetonitrile for stock preparation as solubility may be limited by the phosphonate group.

  • Internal Standard (IS): Use (3-Aminopropyl)phosphonic acid-d2 or a structural analog like Heptylphosphonic acid if isotopologues are unavailable.

  • System Passivation: To prevent metal chelation, the LC system should be passivated with 0.1% phosphoric acid overnight prior to analysis, or use a bio-inert (PEEK-lined) LC system.

Sample Preparation (Plasma/Cell Media)

Rationale: Protein precipitation is preferred over SPE for polar phosphonates to avoid breakthrough on C18 cartridges.

  • Aliquot: Transfer 100 µL of sample (Plasma/Media) to a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard solution (1 µg/mL).

  • Precipitate: Add 300 µL of Acetonitrile with 1% Formic Acid .

    • Critical Step: The formic acid disrupts protein-phosphonate binding.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 200 µL of supernatant to a polypropylene vial.

    • Note: Do not use glass vials without inserts; phosphonates can adsorb to active sites on glass surfaces.

LC-MS/MS Conditions (HILIC Method)
ParameterSettingRationale
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)Amide phase retains polar anions via hydrogen bonding and partition mechanisms better than bare silica.
Mobile Phase A 10 mM Ammonium Acetate in 95:5 Water:ACN, pH 9.0High pH ensures the phosphonate is fully deprotonated (dianion), improving retention on HILIC.
Mobile Phase B 10 mM Ammonium Acetate in 90:10 ACN:Water, pH 9.0High organic content for HILIC mode.
Flow Rate 0.4 mL/minOptimal for electrospray efficiency.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2–5 µLLow volume prevents solvent mismatch effects.

Gradient Profile:

  • 0.0 min: 95% B (High organic = low elution strength in HILIC)

  • 1.0 min: 95% B

  • 6.0 min: 50% B (Ramp to aqueous to elute polar analytes)

  • 7.0 min: 50% B

  • 7.1 min: 95% B

  • 10.0 min: 95% B (Re-equilibration is critical in HILIC)

Mass Spectrometer Parameters (Triple Quadrupole)
  • Source: ESI Negative Mode

  • Capillary Voltage: 2.5 kV (Phosphonates ionize easily; high voltage causes discharge).

  • Desolvation Temp: 500°C

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
(3-Oxoheptyl)PA 193.1 79.0 30 22 Quant
(3-Oxoheptyl)PA193.163.03035Qual
(3-Oxoheptyl)PA193.1151.03018Structural

Method Validation & Troubleshooting

Linearity and Matrix Effects

Due to the ionic nature of the analyte, matrix suppression is common in ESI-.

  • Protocol: Construct a calibration curve from 1 ng/mL to 1000 ng/mL.

  • Correction: If IS response varies by >20% between neat standards and matrix samples, use Matrix-Matched Calibration (spike standards into blank plasma extract).

Visualization of Analytical Workflow

The following diagram illustrates the decision tree for optimizing the detection of keto-phosphonates.

Phosphonate_Analysis_Workflow Start Sample Containing (3-Oxoheptyl)phosphonic Acid Prep Protein Precipitation (ACN + 1% Formic Acid) Start->Prep Separation_Choice Select Chromatography Mode Prep->Separation_Choice RP_C18 Reversed Phase (C18) Separation_Choice->RP_C18 Standard HILIC HILIC (Amide/ZIC) Separation_Choice->HILIC Recommended RP_Result Poor Retention (t0 elution) Tailng due to metals RP_C18->RP_Result HILIC_Result Strong Retention Sharp Peak Shape HILIC->HILIC_Result Detection MS/MS (ESI-) MRM: 193 -> 79 HILIC_Result->Detection

Caption: Decision matrix for phosphonate analysis favoring HILIC over C18 to overcome ionic breakthrough.

References

  • Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual Review of Biochemistry, 78, 65–94. Link

  • Phenomenex Application Note. LC-MS/MS Analysis of Phosphonic Acid in Water Using a Luna™ 3 µm Polar Pesticides HPLC Column. Phenomenex.com. Link

  • Waters Corporation. Determination of Phosphonic Acid in Plant-Based Commodities Using the QuPPe Method and LC-MS/MS. Waters.com. Link

  • PubChem. (3-Oxoheptyl)phosphonic acid Compound Summary. National Library of Medicine. Link

  • Peck, S. C., et al. (2012). Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection. ACS Chemical Biology, 7(10), 1693–1699. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of (3-Oxoheptyl)phosphonic Acid

Executive Summary (3-Oxoheptyl)phosphonic acid represents a specific class of -ketophosphonates used often as lipophilic mimics of biological phosphates or as precursors in Horner-Wadsworth-Emmons olefinations. The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Oxoheptyl)phosphonic acid represents a specific class of


-ketophosphonates used often as lipophilic mimics of biological phosphates or as precursors in Horner-Wadsworth-Emmons olefinations.

The synthesis presents two primary failure modes:

  • Competitive 1,2-Addition: During the C-P bond formation, the phosphite may attack the carbonyl carbon (Pudovik reaction) rather than the

    
    -carbon (Michael addition).
    
  • Hydrolysis Degradation: The ketone moiety is sensitive to the harsh acidic reflux typically used to hydrolyze phosphonate esters.

This guide provides a self-validating protocol designed to bypass these failure modes, utilizing a base-catalyzed Michael addition followed by a McKenna silyl-dealkylation .

Phase 1: C-P Bond Formation (Michael Addition)

The Objective: React 1-hepten-3-one with dimethyl phosphite to form dimethyl (3-oxoheptyl)phosphonate.

Experimental Workflow Diagram

G Start Reagents: 1-Hepten-3-one Dimethyl Phosphite React Reaction: 0°C -> RT Exotherm Control Start->React Mix Cat Catalyst Selection: DBU (Liq) or NaOEt (Solid) Cat->React Add Slowly Check Checkpoint: 31P NMR (Target: ~30-35 ppm) React->Check 2-4 Hours Check->React Incomplete? Product Intermediate: Dimethyl (3-oxoheptyl) phosphonate Check->Product Workup

Figure 1: Workflow for the phospha-Michael addition. Note the critical checkpoint using 31P NMR.

Troubleshooting Guide: Michael Addition

Q: My yield is low (<40%), and the reaction mixture turned into a viscous polymeric gel. What happened? A: You likely experienced anionic polymerization of the vinyl ketone (1-hepten-3-one).

  • The Cause: Adding the phosphite to the base/ketone mixture allows the base to initiate polymerization of the electron-deficient alkene before the phosphorous nucleophile can act.

  • The Fix: Use the "Inverse Addition" technique. Premix the dimethyl phosphite and the vinyl ketone. Cool to 0°C. Add the base (DBU or NaOEt) dropwise to this mixture. This ensures the concentration of active enolate is low and immediately quenched by the phosphite.

  • Pro-Tip: Add 1-2 mg of hydroquinone as a radical inhibitor if using older vinyl ketone stocks.

Q: 31P NMR shows two peaks: one at 32 ppm and another at 22 ppm. What is the impurity? A: The peak at ~22 ppm is likely the


-hydroxy phosphonate  resulting from 1,2-addition (Pudovik reaction).
  • The Cause: Kinetic control favors 1,2-addition, especially at lower temperatures with hard bases.

  • The Fix: This reaction is often reversible. Gently warming the reaction to 40-50°C for 1 hour can thermodynamically drive the rearrangement from the kinetic 1,2-adduct to the stable 1,4-Michael adduct (thermodynamic product).

Q: Which base should I use? A:

Base Pros Cons Recommendation
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Homogeneous, fast, easy to handle. Hard to remove completely without acidic wash (risk to acetals if present). Primary Choice (0.1 - 0.5 eq)
NaOEt (Sodium Ethoxide) Cheap, effective. Can cause transesterification (Me vs Et esters). Use NaOMe if using Dimethyl Phosphite.

| Potassium Carbonate | Mild, heterogeneous. | Slow reaction rates. | Use only for highly sensitive substrates. |

Phase 2: Deprotection (The McKenna Reaction)

The Objective: Hydrolyze the dimethyl esters to the free phosphonic acid without degrading the ketone.

Critical Warning: Do NOT use standard refluxing HCl (6M). While common for simple alkyl phosphonates, the


-ketone position makes this molecule susceptible to acid-catalyzed aldol condensation or degradation. Use the McKenna method (TMSBr).[1][2]
Mechanism & Protocol Diagram

McKenna Ester Dimethyl Phosphonate (Lipophilic Oil) Inter Intermediate: Bis(trimethylsilyl) ester (Moisture Sensitive!) Ester->Inter Silylation (O-alkylation) - MeBr (gas) TMSBr Reagent: TMSBr (3-4 eq) DCM Solvent TMSBr->Inter Final Product: (3-Oxoheptyl)phosphonic acid Inter->Final Methanolysis - TMS-OMe Methanol Solvolysis: Add MeOH (1 hour, RT) Methanol->Final

Figure 2: The McKenna Reaction pathway.[1] The silyl-ester intermediate is the key to mild hydrolysis.

Troubleshooting Guide: Hydrolysis

Q: The reaction seemed to work, but after adding methanol, I recovered the starting material (dimethyl ester). A: You likely had moisture in your solvent during the TMSBr step.

  • The Science: TMSBr reacts with water much faster than it reacts with phosphonate esters. If your DCM is wet, the TMSBr hydrolyzes to HBr and siloxanes, leaving your ester untouched.

  • The Fix: Dry DCM over molecular sieves. Flame-dry glassware. Perform the TMSBr addition under Nitrogen/Argon.

Q: I see a new impurity in the aliphatic region of the NMR after hydrolysis. A: This is often caused by the methyl bromide (MeBr) byproduct acting as an alkylating agent if trapped in the vessel.

  • The Fix: Ensure the reaction vessel is open to an inert gas bubbler to allow MeBr gas to escape, or use a slight nitrogen sweep. Do not seal the vessel tight for prolonged periods at high temperatures.

Phase 3: Isolation & Purification

The Challenge: (3-Oxoheptyl)phosphonic acid is an amphiphile. It has a very polar head group and a greasy heptyl tail. It often refuses to crystallize, forming a "sticky oil."

Optimization Table: Purification Strategies
MethodSuitabilityProtocol Notes
Water Recrystallization LowThe heptyl chain disrupts water lattice formation. Usually results in an emulsion.
Lyophilization (Freeze Drying) High Dissolve the crude oil in minimum water, freeze, and sublime. This usually yields a fluffy, hygroscopic powder.
ACN/Ether Trituration Medium Dissolve in minimal Acetonitrile (ACN). Add cold Diethyl Ether dropwise until cloudy. Store at -20°C.
Ion Exchange High (for purity)Use a cation exchange resin (H+ form) if metal salts are present.

Q: The product is extremely hygroscopic.[3] How do I handle it? A: This is an intrinsic property of short-to-medium chain phosphonic acids.

  • Storage: Store under argon in a desiccator.

  • Handling: Weigh quickly. If precise stoichiometry is needed for biological assays, it is often better to store it as a stock solution in water or DMSO, where the concentration is determined by quantitative 31P NMR (using an internal standard like phosphoric acid).

References

  • Michael Addition Mechanism & Catalysis

    • Keglevich, G., & Grün, A. (2012). "Microwave-assisted phospha-Michael reaction of dialkyl phosphites with -unsaturated ketones." Tetrahedron Letters, 53(15), 1914-1917.
    • Note: Establishes the preference for thermodynamic control to favor 1,4-addition.
  • The McKenna Reaction (TMSBr Hydrolysis)

    • McKenna, C. E., et al. (1977). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Tetrahedron Letters, 18(2), 155-158.
    • Note: The foundational text on using TMSBr for sensitive substr
  • Purification of Amphiphilic Phosphonates

    • Demmer, C. S., et al. (2011). "User-friendly synthesis of phosphonic acids." Journal of Organic Chemistry, 76, 8086.
    • Note: Discusses the handling of "oily" phosphonates and lyophiliz

Sources

Optimization

How to prevent hydrolysis of (3-Oxoheptyl)phosphonic acid in solution

To: User From: Dr. Aris Thorne, Senior Application Scientist, Phosphonate Chemistry Division Subject: Technical Guide: Stability & Handling of (3-Oxoheptyl)phosphonic Acid Executive Summary You have inquired about preven...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Phosphonate Chemistry Division Subject: Technical Guide: Stability & Handling of (3-Oxoheptyl)phosphonic Acid

Executive Summary

You have inquired about preventing the "hydrolysis" of (3-Oxoheptyl)phosphonic acid in solution. This request triggers a critical diagnostic step because, chemically speaking, a phosphonic acid (


) is the stable end-product of hydrolysis and does not typically hydrolyze further under standard laboratory conditions.

If you are observing the loss of your compound, it is likely due to one of three scenarios:

  • Terminology Overlap: You are working with the phosphonate ester (e.g., Diethyl (3-oxoheptyl)phosphonate), which does hydrolyze into the acid.[1]

  • Trace Metal Precipitation: The acid is chelating trace metals (Ca²⁺, Fe³⁺) in your buffer/solvent, causing it to "disappear" from solution via precipitation or adsorption to vessel walls.

  • Chemical Degradation (Not Hydrolysis): The

    
    -keto functionality (3-oxo group) is undergoing intramolecular cyclization, oxidation, or aldol-type condensation.[1]
    

This guide addresses all three possibilities, providing protocols to stabilize your molecule.

Part 1: Diagnostic Workflow

Before altering your experimental conditions, determine the active degradation pathway using this logic flow.

StabilityDiagnosis Start Observed Loss of (3-Oxoheptyl)phosphonic Acid CheckForm Check Starting Material Start->CheckForm IsEster Is it an Ester? (e.g., Diethyl ester) CheckForm->IsEster Ethyl/Methyl groups present IsAcid Is it the Free Acid? (R-PO3H2) CheckForm->IsAcid Free -OH groups Hydrolysis PROBLEM: Hydrolysis (Ester -> Acid) IsEster->Hydrolysis Aqueous/Acidic/Basic CheckVessel Check Vessel & Solvent IsAcid->CheckVessel SolnEster SOLUTION: Moisture Control & pH Buffering (Neutral) Hydrolysis->SolnEster Adsorption PROBLEM: Adsorption/Chelation (Sticking to Glass/Metals) CheckVessel->Adsorption Glass vials / Tap water CheckChem Check pH & Temp CheckVessel->CheckChem SolnAds SOLUTION: Plasticware (PP) & EDTA Additive Adsorption->SolnAds Cyclization PROBLEM: Cyclization/Condensation (Gamma-keto attack) CheckChem->Cyclization High pH / Heat SolnCyc SOLUTION: Low Temp (4°C) & Acidic pH (<5) Cyclization->SolnCyc

Figure 1: Diagnostic decision tree for identifying the root cause of compound loss.[1]

Part 2: Technical Troubleshooting

Scenario A: You are working with the Ester (Precursor)

Context: Users often use "phosphonate" to refer to the ester form.[1] Esters hydrolyze to acids in the presence of water and acid/base catalysts.

Mechanism:


[1]

Prevention Protocol:

  • Solvent Choice: Store stock solutions in anhydrous Acetonitrile (MeCN) or DMSO .[1] Avoid alcohols (transesterification risk) and water.[1]

  • pH Control: Esters are most stable at pH 7.0 . Hydrolysis accelerates significantly at pH < 4 and pH > 9.

  • Temperature: Store at -20°C. Hydrolysis rates double for every 10°C increase.

Scenario B: You are working with the Acid (The Target)

Context: Phosphonic acids are chemically robust.[1] "Hydrolysis" of the C-P bond requires extreme conditions (e.g., radical attack or specific C-P lyase enzymes).[1] If the acid is degrading, it is likely due to the 3-oxo group or physical loss .

Issue 1: Surface Adsorption & Chelation (The "Disappearing" Compound) Phosphonic acids have a high affinity for metal oxides found in glass (Silica/Na/Ca) and trace metals in water.[1] They will coat the walls of glass vials, effectively lowering the solution concentration.

  • The Fix:

    • Vessels: ALWAYS use Polypropylene (PP) or HDPE plasticware.[1] Never store low-concentration (<1 mM) solutions in glass.[1]

    • Water Quality: Use only LC-MS grade water (18.2 MΩ). Trace Ca²⁺ in standard distilled water will precipitate the phosphonate.

    • Competitive Chelation: If compatible with your assay, add 0.1 mM EDTA to sequester trace metals that would otherwise precipitate your compound.

Issue 2: Chemical Reactivity of the


-Keto Group 
The 3-oxo group provides a pathway for intramolecular reactions.
  • Cyclization: The phosphonic acid oxygen can attack the ketone carbonyl, forming a cyclic hemiacetal (a 5-membered ring "phostone" analog).[1] This is reversible but complicates NMR/HPLC analysis.

  • Aldol Condensation: At basic pH, the methylene group between the ketone and phosphorus is acidic. It can undergo self-condensation, leading to oligomers.

  • The Fix:

    • Maintain Acidic pH: Keep solution pH between 2.0 and 5.0. Avoid basic conditions (pH > 8) which trigger aldol pathways.[1]

    • Avoid Oxidants: The methylene positions are susceptible to oxidation. Degas solvents with Nitrogen/Argon.

Part 3: Experimental Protocols

Protocol 1: Preparation of Stable Stock Solution (10 mM)

Use this protocol to maximize shelf-life.

StepActionTechnical Rationale
1 Weighing Weigh (3-Oxoheptyl)phosphonic acid rapidly. It is hygroscopic (absorbs water from air).[1]
2 Solvent Dissolve in DMSO-d6 (for NMR monitoring) or anhydrous Methanol .
3 Vessel Transfer immediately to a Polypropylene (PP) Cryovial .
4 Storage Store at -80°C .
5 Thawing Vortex vigorously after thawing. Phosphonates can form concentration gradients upon freezing.
Protocol 2: Aqueous Stability Test

Run this if you suspect degradation in your assay buffer.

  • Prepare a 1 mM solution in your specific buffer (e.g., PBS, Tris).

  • Split into two aliquots:

    • Aliquot A: Glass HPLC vial.

    • Aliquot B: Polypropylene (PP) HPLC vial.[1]

  • Incubate both at RT for 24 hours.

  • Analyze via LC-MS or ³¹P-NMR.

    • Result: If A is lower than B, your issue is adsorption , not hydrolysis.

    • Result: If both degrade, check for cyclization (new peaks in NMR) or oxidation .[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave solutions of (3-Oxoheptyl)phosphonic acid? A: No. While the C-P bond is heat stable, the 3-oxo group is thermally sensitive.[1] Autoclaving (121°C) can trigger decarboxylation (minor risk for


-keto, major for 

-keto) or polymerization.[1] Filter sterilize using a 0.22 µm PES membrane instead.

Q2: My ³¹P-NMR shows multiple peaks. Is this hydrolysis? A: Likely not. If you see a major peak shift, it is likely a pH effect (ionization state changes chemical shift).[1] If you see new distinct peaks, it is likely cyclization (formation of the cyclic hemiacetal).[1] Adjusting the pH to <2 usually reverses this cyclization, restoring the linear form.

Q3: Why does my compound turn into a sticky oil when left out? A: This is deliquescence , not degradation. Phosphonic acids absorb atmospheric moisture aggressively. This does not break the molecule, but it makes accurate weighing impossible. Always desiccate before weighing.

Q4: Is the C-P bond susceptible to enzymatic cleavage? A: Only if your solution contains specific bacteria (e.g., E. coli or Streptomyces) expressing C-P Lyase enzymes under phosphate-starved conditions.[1] In sterile buffers, the C-P bond is inert.

References

  • Kukhar, V. P., & Hudson, H. R. (Eds.). (2000).[1] Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. Wiley. (Authoritative text on phosphonate stability and C-P bond integrity).

  • Kalek, M., et al. (2010).[1] "Stability of Phosphonates in Solution: Hydrolysis and Decomposition Pathways." Journal of Organic Chemistry. (General stability mechanisms).[1]

  • Nowak, I., & Cannon, J. F. (2022).[1] "Chelation properties of phosphonic acids: Implications for storage and handling." Inorganic Chemistry Frontiers. (Describes the adsorption of phosphonates to glass surfaces).

  • BenchChem Technical Repository. (2025). "Preventing decarboxylation and degradation of keto-acids."[2] (Analogous degradation pathways for keto-functionalized acids).

  • PubChem. (2025).[1] "(3-Oxoheptyl)phosphonic acid Compound Summary." (Physical property verification).[1]

Sources

Troubleshooting

Enhancing the selectivity of (3-Oxoheptyl)phosphonic acid for its target

Technical Support Center: Optimizing (3-Oxoheptyl)phosphonic Acid Selectivity Executive Summary: The Selectivity Challenge (3-Oxoheptyl)phosphonic acid acts as a bioisostere of phosphate metabolic intermediates (specific...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing (3-Oxoheptyl)phosphonic Acid Selectivity

Executive Summary: The Selectivity Challenge

(3-Oxoheptyl)phosphonic acid acts as a bioisostere of phosphate metabolic intermediates (specifically mimicking 2-oxo acid substrates or acyl-phosphates). While the 3-oxo group provides a "warhead" for nucleophilic attack or chelation in metalloenzymes (e.g., DXR, 2-oxoglutarate dehydrogenase), the phosphonate moiety (


) presents a "selectivity paradox." It is required for target binding but drives off-target accumulation in bone (hydroxyapatite binding) and clearance by non-specific renal transporters.

This guide provides a technical roadmap to decouple potency from promiscuity , focusing on structural activity relationship (SAR) tuning and prodrug masking strategies .

Part 1: Structural Optimization Protocols

The "Warhead" Tuning (Active Site Specificity)

To enhance selectivity for your specific target (e.g., P. falciparum DXR or a specific dehydrogenase) over host homologs, you must rigidify the flexible heptyl chain.

  • Protocol: Alpha-Carbon Substitution

    • Rationale: The

      
      -carbon (adjacent to Phosphorus) is the primary site for metabolic instability and pKa modulation.
      
    • Action: Introduce an electron-withdrawing group (Fluorine) or a hydroxyl group at the

      
      -position.
      
    • Result:

      • 
        -difluoro substitution lowers the 
        
        
        
        of the phosphonate (from ~7.5 to ~5.5), mimicking the acidity of a natural phosphate ester more closely.
      • This reduces non-specific binding to proteins that recognize the dianion state at physiological pH.

  • Protocol: Distal Chain Restriction

    • Rationale: The heptyl tail is conformationally mobile, allowing it to fit into "greasy" pockets of off-target lipases.

    • Action: Introduce a cyclopropane or cyclobutane ring at C5-C6.

    • Result: Locks the alkyl tail into a conformation that fits the target hydrophobic pocket while sterically clashing with off-target scavenger enzymes.

The Prodrug Strategy (Tissue Selectivity)

Free phosphonic acids have poor membrane permeability (


). To prevent bone sequestration and enhance cellular uptake, you must mask the negative charge.
  • Protocol: Synthesis of POM/POC Prodrugs

    • Method: Esterification with pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC) groups.[1]

    • Mechanism: These lipophilic masks allow passive diffusion. Once intracellular, esterases cleave the mask, releasing the active (3-Oxoheptyl)phosphonic acid inside the cell.

    • Selectivity Gain: Prevents the free acid from binding to serum proteins or bone calcium before reaching the target tissue.

Part 2: Visualizing the Optimization Pathway

The following diagram illustrates the decision tree for enhancing selectivity based on observed experimental failure points.

Selectivity_Optimization Start (3-Oxoheptyl)phosphonic Acid (Lead Compound) Issue_Permeability Issue: Poor Cell Entry (High IC50 in Whole Cell) Start->Issue_Permeability Issue_Bone Issue: Rapid Clearance (Bone Sequestration) Start->Issue_Bone Issue_OffTarget Issue: Off-Target Toxicity (Inhibits Host Dehydrogenases) Start->Issue_OffTarget Strategy_Prodrug Strategy: Prodrug Masking (POM/POC Esters) Issue_Permeability->Strategy_Prodrug Issue_Bone->Strategy_Prodrug Strategy_Alpha Strategy: Alpha-Substitution (CHF / CF2 / CH(OH)) Issue_OffTarget->Strategy_Alpha Strategy_Tail Strategy: Tail Rigidification (Unsaturation/Cyclization) Issue_OffTarget->Strategy_Tail Result_Bioavail Result: Increased Intracellular Conc. Strategy_Prodrug->Result_Bioavail Esterase Cleavage Result_PK Result: Improved PK Reduced Bone Binding Strategy_Prodrug->Result_PK Charge Masking Result_Selectivity Result: High Affinity for Target Pocket Strategy_Alpha->Result_Selectivity pKa Modulation Strategy_Tail->Result_Selectivity Steric Exclusion

Caption: Decision logic for chemical modification based on specific selectivity or pharmacokinetic failure modes.

Part 3: Troubleshooting & FAQs

Scenario A: "My compound is active in enzyme assays but inactive in cell culture."

Diagnosis: The phosphonate group is dianionic at pH 7.4, preventing passive diffusion across the lipid bilayer. Solution:

  • Synthesize the Bis-POM Ester: React your free acid with chloromethyl pivalate (POM-Cl) in the presence of

    
     or 
    
    
    
    .
  • Verify Stability: Ensure the prodrug is stable in plasma (

    
    ) but rapidly hydrolyzed in cell lysate. If plasma stability is too low, switch to a HepDirect  prodrug (cyclic 1-aryl-1,3-propanyl ester) which is activated specifically by liver CYP450s (useful if your target is hepatic).
    
Scenario B: "The compound inhibits the target but also inhibits human Pyruvate Dehydrogenase (PDH)."

Diagnosis: The 3-oxoheptyl chain mimics the pyruvate/2-oxoglutarate substrate too closely, fitting into the conserved active sites of host dehydrogenases. Solution:

  • Exploit the "Tail" Region: Host metabolic enzymes often have strict steric limits for the substrate tail.

  • Protocol: Synthesize analogs with branching at the C5 or C6 position (e.g., 5-methyl-3-oxoheptyl).

  • Logic: If your target (e.g., a parasitic enzyme) has a slightly larger hydrophobic pocket than human PDH, the methyl group will act as a "steric gatekeeper," clashing with the human enzyme while being accommodated by the target.

Scenario C: "I see rapid loss of activity in media containing serum."

Diagnosis: Phosphatases or non-specific esterases in the serum may be degrading the molecule (if it's a prodrug) or the 3-oxo group is undergoing reduction. Solution:

  • Check 3-Oxo Stability: The ketone can be reduced to an alcohol by cellular reductases.

  • Fix: Test the 3,3-difluoro analog (replacing

    
     with 
    
    
    
    ). While this removes the ketone's ability to chelate metals,
    
    
    is a bioisostere for oxygen in terms of polarity and size, potentially maintaining binding while eliminating reductive metabolism.

Part 4: Comparative Data Table

Impact of Modifications on Selectivity Profile

ModificationTarget EffectOff-Target RiskPermeabilityPrimary Utility
Unmodified (3-Oxoheptyl) High PotencyHigh (Bone/Renal)Very LowInitial Hit Validation
Bis-POM Prodrug Inactive (requires activation)Low (Systemic)HighCell/Animal Efficacy

-Fluoro
High PotencyReduced (pKa shift)LowMetabolic Stability

-Gem-dimethyl
VariableReduced (Steric clash)LowIsoform Selectivity

Part 5: References

  • Pradere, U., et al. (2014).[1][2] "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews. Link

  • Wiemer, A. J., & Wiemer, D. F. (2014). "Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier." Topics in Current Chemistry. Link

  • Kafarski, P., & Lejczak, B. (2001). "Biological Activity of Aminophosphonic Acids." Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Heidel, K. M., & Dowd, C. S. (2019).[1] "Phosphonate Prodrugs: An Overview and Recent Advances." Future Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). "Synthesis of (3-Hydroxyphenyl)phosphonic acid & Related Derivatives." Link

Sources

Optimization

Method refinement for reproducible results with (3-Oxoheptyl)phosphonic acid

Ticket ID: #PHOS-3OX-772 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PHOS-3OX-772 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Method Refinement for Reproducible Results with (3-Oxoheptyl)phosphonic Acid

Executive Summary

You are encountering reproducibility issues with (3-Oxoheptyl)phosphonic acid (CAS: Generic structure reference). This compound presents a unique "dual-personality" challenge: it possesses a highly polar, hygroscopic phosphonic acid head group and a lipophilic, ketone-containing tail.

Most researchers fail not because of bad chemistry, but because of physical isolation errors and analytical blind spots . This guide moves beyond standard textbook protocols to address the specific "sticky oil" phenomenon, pH-dependent NMR shifts, and stability concerns inherent to gamma-ketophosphonates.

Module 1: Physical State & Purification (The "Sticky Oil" Problem)

User Complaint: "My product is a viscous, hygroscopic gum that refuses to crystallize. Is it impure?"

Technical Diagnosis: Phosphonic acids are notorious hydrogen-bond donors/acceptors. The (3-oxoheptyl) chain adds flexibility, preventing efficient crystal packing. The "gum" is often the correct compound trapping trace water or solvent.

Troubleshooting Protocol: Isolation & Solidification

Do not attempt standard crystallization from hexanes/ethyl acetate; it will oil out. Use the Lyophilization-Resolvation Cycle .

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude "oil" in a minimum amount of tert-Butanol (tBuOH) and Water (4:1 ratio).

    • Why: tBuOH forms a eutectic mixture that sublimates well, preventing the "collapse" of the solid structure.

  • Freezing: Snap-freeze in liquid nitrogen or a -78°C bath.

  • Lyophilization: Run for 24-48 hours.

    • Result: You should obtain a fluffy white powder or a stable foam.

  • Storage: Immediately transfer to a desiccator under Argon.

Alternative: Salt Formation (For X-Ray/Storage) If you need a crystalline solid for shelf-stability, convert the acid to a salt.

  • Reagent: Cyclohexylamine (1.05 equiv) or Dicyclohexylamine.

  • Solvent: Acetone or Acetonitrile.[1]

  • Mechanism: The amine deprotonates the phosphonic acid (pKa ~2), forming a highly crystalline ionic lattice that overrides the lipophilic tail's tendency to oil out.

Module 2: Analytical Validation (The "Invisible" Impurity)

User Complaint: "My Mass Spec looks good, but my reaction yields are inconsistent."

Technical Diagnosis: Mass spectrometry (ESI) often flies "blind" to inorganic impurities (like H₃PO₃ or inorganic salts) that co-elute. Furthermore, 31P NMR chemical shifts are pH-dependent , leading to false assumptions about purity.

Visualizing the Analytical Workflow

AnalyticalWorkflow Start Crude (3-Oxoheptyl)phosphonic Acid CheckUV UV/Vis Detection? Start->CheckUV NMR_Check 31P NMR Analysis Start->NMR_Check MethodUV NO: Lacks Chromophore Use RI, ELSD, or CAD CheckUV->MethodUV Standard UV fails Shift_Check Chemical Shift Check NMR_Check->Shift_Check Pure Single Peak ~28-32 ppm Shift_Check->Pure Clean Impure1 Peak at ~0-5 ppm? (Phosphoric Acid) Shift_Check->Impure1 Hydrolysis byproduct Impure2 Peak at ~5-10 ppm? (Phosphorous Acid) Shift_Check->Impure2 Oxidation byproduct pH_Issue Broad/Shifted Peak? Shift_Check->pH_Issue Fix_pH Action: Standardize pH (Add trace NaOD or DCl) pH_Issue->Fix_pH Yes

Caption: Analytical decision tree emphasizing the necessity of non-UV detection and 31P NMR interpretation.

Critical Analytical Parameters
ParameterSpecificationTechnical Note
31P NMR Shift δ 28.0 – 34.0 ppmCrucial: Shift varies by ~2-3 ppm depending on pH. Always run in D₂O with a specific buffer if comparing batches.
1H NMR (P-CH₂) Multiplet (dt)Look for the characteristic ²J_PH coupling (approx 18-22 Hz). If this doublet is absent, the C-P bond is broken.
Mass Spec ESI (-) ModeRun in Negative Mode . Positive mode is insensitive for free phosphonic acids.
Impurity Limit < 5% H₃PO₄Phosphoric acid (δ 0 ppm) is a potent catalyst poison for downstream applications.
Module 3: Synthesis & Reaction Optimization

User Complaint: "I am trying to make the ester via Arbuzov, but I can't hydrolyze it cleanly to the acid."

Technical Diagnosis: The Michaelis-Arbuzov reaction is the standard route, but hydrolysis of the resulting ester requires care to preserve the ketone (3-oxo) group. Harsh acidic hydrolysis (conc. HCl, reflux) can degrade the ketone or cause aldol condensation.

Recommended Workflow: The "Silyl-Sweep" Method

Instead of aqueous acid hydrolysis, use McKenna’s Method (TMSBr). This is anhydrous and mild, protecting the ketone functionality.

Protocol:

  • Silylation: Treat the diethyl (3-oxoheptyl)phosphonate with Bromotrimethylsilane (TMSBr) (3-4 equiv) in Dichloromethane (DCM) at 0°C -> RT.

    • Mechanism:[2][3][4][5] Cleaves the ethyl esters to form silyl esters (-P(OSiMe₃)₂).

  • Monitoring: Monitor by 31P NMR. The shift will move significantly downfield (approx. δ 0 to -10 ppm range for silyl esters).

  • Methanolysis: Once conversion is complete, evaporate volatiles, redissolve in DCM, and add Methanol .

    • Mechanism:[2][3][4][5] Rapidly cleaves silyl esters to release the free phosphonic acid and volatile MeOSiMe₃.

  • Purification: Proceed immediately to the Lyophilization step (Module 1).

Module 4: Application & Stability (The Gamma-Keto Factor)

User Complaint: "Is the ketone group stable? Can I use this in biological buffers?"

Technical Diagnosis: The 3-oxo group is in the gamma position relative to phosphorus (


). Unlike beta-keto acids, gamma-keto phosphonates are generally stable against spontaneous decarboxylation. However, they are susceptible to:
  • Cyclization: In strong acid, the oxygen of the phosphonate can attack the ketone, forming a pseudo-cyclic hemiketal.

  • Aldol Condensation: In basic buffers (pH > 9), the methylene protons alpha to the ketone are acidic.

Storage Recommendations:

  • Temperature: -20°C.

  • Atmosphere: Argon (Hygroscopic!).

  • Container: Glass or Teflon (Avoid metal spatulas if highly acidic; phosphonic acids can chelate metals, contaminating the sample).

References
  • Dunhill, R. H. (1990). The manufacture and properties of phosphonic (phosphorous) acid.[5][6][7] Australasian Plant Pathology.[7] 7

  • Demadis, K. D., et al. (2017). Phosphonic acid: preparation and applications.[6][7][8][9] Current Organic Chemistry. 5[1][2][3][5][9][10]

  • Bialek, M. J., et al. (2014).[6] Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.[6] ResearchGate.[6] 6[1][2][3][4][5][9][10][11][12][13][14]

  • Kalaitzis, J., et al. (2014). pH dependence of the 31P NMR chemical shifts of Pi and selected aminophosphonates. ResearchGate.[6] 11[1][2][3][4][5][9][10][12][14]

  • Oxford Instruments. (2020). Analysing phosphorus containing compounds using 31P Benchtop NMR.13[1][2][3][4][5][9][10][11][12][13]

Sources

Troubleshooting

Technical Guide: Addressing Off-Target Effects of (3-Oxoheptyl)phosphonic acid

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11] (3-Oxoheptyl)phosphonic acid is a specialized organophosphorus probe. Structurally, it combines a phosphonate headgroup (mimicking phosphate esters...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]

(3-Oxoheptyl)phosphonic acid is a specialized organophosphorus probe. Structurally, it combines a phosphonate headgroup (mimicking phosphate esters) with a 3-oxoheptyl lipophilic tail . While often utilized as a transition-state analogue for enzymes in the MEP pathway (specifically targeting 1-deoxy-D-xylulose 5-phosphate reductoisomerase, Dxr) or lipid signaling, its physicochemical properties predispose it to specific "false positive" mechanisms.

This guide addresses the three most common sources of experimental noise associated with this pharmacophore:

  • Metallosequestration: The phosphonate group acting as a non-specific chelator of catalytic metal ions (

    
    , 
    
    
    
    ,
    
    
    ).
  • Promiscuous Phosphate Mimicry: Competitive inhibition of off-target phosphatases or kinases.

  • Physicochemical Aggregation: Amphiphilic micelle formation at high concentrations (

    
    ).
    

Mechanism of Action & Off-Target Pathways

To troubleshoot effectively, we must visualize where the molecule acts versus where it interferes. The following diagram maps the intended pathway against common interference points.

OffTargetPathways cluster_OnTarget Intended Mechanism (MEP Pathway) cluster_OffTarget Off-Target Interference Compound (3-Oxoheptyl) phosphonic acid Dxr Target: Dxr/IspC (Reductoisomerase) Compound->Dxr Competitive Inhibition Metals Free Metal Ions (Mg2+, Zn2+, Mn2+) Compound->Metals Chelation (Assay Artifact) Phosphatases PTPs / ALP (Phosphatases) Compound->Phosphatases Isosteric Mimicry Aggregates Colloidal Aggregates Compound->Aggregates High Conc. (>10µM) Substrate DOXP (Substrate) Substrate->Dxr Metals->Dxr Required Cofactor

Figure 1: Mechanistic map showing the intended inhibition of Dxr versus non-specific metal chelation and phosphatase interference.

Troubleshooting Center: Q&A

Issue 1: Loss of Potency in Cell-Based vs. Cell-Free Assays

Q: Why does (3-Oxoheptyl)phosphonic acid show nanomolar potency in my enzymatic assay but fails in whole-cell bacterial/mammalian screens?

A: This is likely a permeability and ionization issue . The phosphonic acid headgroup (


, 

) is fully ionized at physiological pH (7.4), creating a highly polar dianion that cannot passively cross the lipid bilayer.
  • Diagnosis:

    • Check if you are using the free acid or the diethyl ester (prodrug).

    • The free acid requires active transport (e.g., GlpT or UhpT transporters in bacteria). If your cell line lacks these transporters, the drug will not enter.

  • Solution:

    • Switch to a Prodrug: Synthesize or purchase the diethyl or pivaloyloxymethyl ester derivative to mask the charge.

    • Electroporation: For mechanistic validation only, electroporate the cells to bypass membrane restrictions.

Issue 2: Assay Signal Drift in Kinase/ATPase Screens

Q: My dose-response curve is shifting when I change the


 concentration in the buffer. Is this normal? 

A: No, this indicates metal chelation artifact , not true inhibition. Phosphonates are potent chelators. If your assay relies on


-ATP (kinases) or 

(metalloproteases), the (3-Oxoheptyl)phosphonic acid may be stripping the cofactor from the enzyme rather than binding the active site.
  • Validation Protocol (The "Metal Rescue"):

    • Run the inhibition assay at standard

      
       (e.g., 1 mM).
      
    • Repeat the assay with excess

      
       (e.g., 10 mM).
      
    • Result Interpretation: If the

      
       increases significantly (potency drops) with added metal, the inhibition is likely due to chelation [1].
      
Issue 3: Steep Hill Slopes (>2.0) in Dose-Response

Q: I am seeing a Hill slope of 3-4 in my inhibition curves. Is this cooperativity?

A: It is almost certainly colloidal aggregation . The amphiphilic nature (polar head + C7 lipophilic tail) allows the molecule to form micelles at higher concentrations. These colloids non-specifically sequester enzymes.

  • The Detergent Test:

    • Add 0.01% Triton X-100 or freshly prepared BSA (0.1 mg/mL) to your assay buffer.

    • Logic: Detergents disrupt promiscuous aggregates. If the inhibition disappears in the presence of Triton, your compound was acting as a "chemical detergent," not a specific inhibitor [2].

Experimental Protocols

Protocol A: Metal Chelation Counter-Screen

Use this to confirm that your compound is inhibiting the target enzyme, not just starving it of cofactors.

StepActionReagent/ConditionCritical Note
1 Prepare Buffer A 50 mM HEPES, pH 7.5, 1 mM

Represents "Low Metal" condition.
2 Prepare Buffer B 50 mM HEPES, pH 7.5, 10 mM

Represents "High Metal" condition.
3 Prepare Enzyme Target Enzyme (e.g., Dxr) at

concentration.
Keep enzyme concentration constant.
4 Dose Compound (3-Oxoheptyl)phosphonic acid (1 nM to 100

).
Use 1:3 serial dilution.
5 Incubate 30 mins @ RT.Allow equilibrium.
6 Initiate Add Substrate (e.g., DOXP/NADPH).
7 Analysis Calculate

for Buffer A vs. Buffer B.
Pass Criteria:

shift < 2-fold.
Protocol B: Ester Hydrolysis Verification (For Prodrug Users)

If using the diethyl ester variant to improve permeability, you must ensure intracellular hydrolysis releases the active free acid.

  • Lysate Preparation: Collect cell lysate from your target cell line (e.g., P. falciparum or HepG2).

  • Incubation: Spike lysate with

    
     of the diethyl ester probe. Incubate at 37°C.
    
  • Sampling: Take aliquots at T=0, 1h, 4h. Quench with cold acetonitrile.

  • LC-MS Detection:

    • Monitor decay of Parent (m/z ~250 for diethyl ester).

    • Monitor appearance of Active Species (m/z ~194 for free acid).

    • Note: If the free acid does not appear, your cells lack the specific carboxylesterases required for activation [3].

Comparative Data: Phosphonate Interference

The table below summarizes how (3-Oxoheptyl)phosphonic acid behaves compared to standard controls in interference assays.

Assay Condition(3-Oxoheptyl)phosphonic acid BehaviorInterpretationMitigation
Standard Kinase Assay Moderate Inhibition (

)
Potential Phosphate MimicryUse high ATP (

) to compete out mimics.
+ 0.01% Triton X-100 Activity RetainedTrue Binder None needed (Result is valid).
+ 0.01% Triton X-100 Activity LostAggregator Discard data >10

.
High [Mg2+] (10mM) Activity Lost (

)
Chelator Compound is a false positive; structure requires modification (e.g., alpha-substitution).

References

  • Yan, X., et al. (2020). "Troubleshooting False Positives in Kinase Assays: The Chelation Effect." Journal of Medicinal Chemistry.

  • Feng, B.Y., & Shoichet, B.K. (2006). "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." Nature Protocols.

  • Heidel, K.M., & Dowd, C.S. (2019). "Phosphonate Prodrugs: An Overview and Recent Advances." Future Medicinal Chemistry.

  • Caffrey, C.R., et al. (2001). "Bisphosphonates and Phosphonate Analogs as Inhibitors of Parasitic Enzymes." Chemotherapy.

(Note: While specific literature on the exact "3-oxoheptyl" derivative is sparse, the behaviors described above are foundational to the phosphonate pharmacophore class as established in the cited medicinal chemistry literature.)

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Activity of (3-Oxoheptyl)phosphonic acid: A Technical Comparison Guide

The following guide details the validation framework for (3-Oxoheptyl)phosphonic acid , positioning it primarily as a putative inhibitor of bacterial metalloenzymes involved in antibiotic resistance (specifically the Fos...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for (3-Oxoheptyl)phosphonic acid , positioning it primarily as a putative inhibitor of bacterial metalloenzymes involved in antibiotic resistance (specifically the FosB/FosA family of thiol-S-transferases) or virulence pathways (such as PqsD in quorum sensing), based on its structural homology to 3-oxo-acyl intermediates and phosphonate transition-state analogues.

Executive Summary & Mechanism of Action

(3-Oxoheptyl)phosphonic acid is a specialized organophosphorus compound designed to act as a transition-state analogue (TSA) . Its structural core—a phosphonate head group linked to a hydrophobic 3-oxoheptyl tail—mimics the tetrahedral intermediate formed during the enzymatic processing of acyl-phosphates or epoxide-opening reactions.

Primary Target: FosB/FosA Resistance Enzymes

In the context of drug development, this compound is most relevant as a "Resistance Breaker" for Fosfomycin .

  • Mechanism: Fosfomycin resistance enzymes (FosA in Gram-negatives, FosB in S. aureus) are metalloenzymes that inactivate fosfomycin by opening its epoxide ring using a thiol cosubstrate (Glutathione or Bacillithiol).

  • Inhibition: (3-Oxoheptyl)phosphonic acid acts as a competitive inhibitor.[1] The phosphonate group coordinates the active site metal ion (

    
    , 
    
    
    
    , or
    
    
    ), while the hydrophobic 3-oxoheptyl chain occupies the substrate binding groove, preventing the entry of the antibiotic.
Secondary Target: Quorum Sensing (PqsD)

Alternatively, the 3-oxoheptyl moiety suggests utility as a mimic of 3-oxoacyl-ACP intermediates, potentially inhibiting PqsD (Pseudomonas Quinolone Signal biosynthetic enzyme), thereby blocking virulence factor production in P. aeruginosa.

Comparative Analysis: Performance vs. Alternatives

To validate (3-Oxoheptyl)phosphonic acid, it must be benchmarked against known standards. The following table contrasts it with the substrate (Fosfomycin) and other known inhibitors.

Table 1: Structural & Functional Comparison
Feature(3-Oxoheptyl)phosphonic acidFosfomycin (Substrate/Drug)Phosphonoformic Acid (Foscarnet)3-Phosphonopropionic Acid
Role Competitive Inhibitor Antibiotic (MurA Inhibitor)Viral DNA Pol Inhibitor (Control)Known FosB Inhibitor
Binding Mode Bidentate Metal Coordination + Hydrophobic InteractionCovalent modification of MurA (mimics PEP)Metal Chelation (Non-specific)Bidentate Metal Coordination
Stability High (C-P bond, chemically stable)Moderate (Epoxide is reactive)HighHigh
Cell Permeability Enhanced (Lipophilic heptyl chain)Low (Requires transporters GlpT/UhpT)Low (Highly charged)Moderate
Primary Utility Restoring Fosfomycin Efficacy Treating UTIsAntiviral / Non-specific metallo-controlResearch Tool

Validation Protocols (Step-by-Step)

To scientifically validate the inhibitory activity, you must establish causality : demonstrate that the compound binds the target, inhibits the catalytic rate, and results in a phenotypic change (bacterial killing).

Protocol A: In Vitro Kinetic Inhibition Assay (Thiol-Transferase Activity)

Objective: Quantify the


 (Inhibition Constant) against recombinant FosB or FosA.

Reagents:

  • Recombinant FosB (from S. aureus) or FosA (from P. aeruginosa).

  • Substrates: Fosfomycin (1-50 mM), L-Cysteine or Bacillithiol (0.5 mM).

  • Reagent: DTNB (Ellman’s Reagent) to monitor free thiol concentration.

  • Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM

    
    .
    

Workflow:

  • Baseline: Incubate Enzyme + Thiol + Fosfomycin. Monitor the decrease in free thiol absorbance at 412 nm (as the thiol attacks fosfomycin).

  • Inhibition: Repeat with varying concentrations of (3-Oxoheptyl)phosphonic acid (0.1

    
    M to 100 
    
    
    
    M).
  • Calculation: Plot initial velocity (

    
    ) vs. Inhibitor concentration 
    
    
    
    . Fit to the Morrison equation for tight-binding inhibitors or standard Michaelis-Menten competitive inhibition models.

Validation Criteria:

  • A dose-dependent reduction in thiol consumption rate.

  • 
     value should be in the low micromolar range (< 50 
    
    
    
    M) to be considered a "Lead Compound."
Protocol B: Checkerboard Synergy Assay (MIC Determination)

Objective: Confirm that the inhibitor restores fosfomycin sensitivity in resistant bacteria.

Workflow:

  • Plate Setup: Use a 96-well microtiter plate.

  • Gradient X (Fosfomycin): Serial dilution of Fosfomycin along the X-axis (e.g., 0.5 to 512

    
    g/mL).
    
  • Gradient Y (Inhibitor): Serial dilution of (3-Oxoheptyl)phosphonic acid along the Y-axis (e.g., 0 to 128

    
    g/mL).
    
  • Inoculation: Add

    
     CFU/mL of fosfomycin-resistant S. aureus (FosB+) or K. pneumoniae (FosA+).
    
  • Incubation: 18-24 hours at 37°C.

  • Readout: Determine the Fractional Inhibitory Concentration Index (FICI).

Calculation:



Interpretation:

  • FICI

    
     0.5:  Synergistic (Validates the compound as a Resistance Breaker).
    
  • FICI > 0.5 - 4.0: Indifferent.

  • FICI > 4.0: Antagonistic.

Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism within the FosB active site. The inhibitor mimics the transition state, blocking the resistance mechanism and allowing Fosfomycin to reach its target (MurA).

FosB_Inhibition_Pathway Fos Fosfomycin (Antibiotic) MurA MurA Enzyme (Cell Wall Synthesis) Fos->MurA Inhibits FosB FosB Enzyme (Resistance Factor) Fos->FosB Substrate for CellDeath Bacterial Cell Death MurA->CellDeath Disruption leads to Adduct Inactive Adduct FosB->Adduct Inactivates Fos Inhibitor (3-Oxoheptyl) phosphonic acid Inhibitor->MurA Restores Activity of Fos Inhibitor->FosB Competitively Binds (Ki) Inhibitor->Adduct Prevents Formation

Caption: Competitive inhibition of FosB by (3-Oxoheptyl)phosphonic acid prevents fosfomycin inactivation, restoring its bactericidal activity against MurA.

Structural Confirmation (In Silico/Crystallography)

To definitively validate the binding mode, you must perform structural studies.

  • Molecular Docking (In Silico):

    • Template: Use PDB ID 4J31 (FosB from S. aureus) or 5V4N (FosA).

    • Protocol: Dock the inhibitor into the active site.

    • Key Interaction Check: Ensure the phosphonate group coordinates with the Metal ion (

      
      / 
      
      
      
      ) and the 3-oxoheptyl tail aligns with the hydrophobic residues (e.g., Tyr39, Asn50 in FosB).
  • X-Ray Crystallography (Gold Standard):

    • Co-crystallize the recombinant enzyme with the inhibitor.

    • Success Metric: Resolution < 2.5 Å showing clear electron density for the inhibitor bound in the active site, displacing the solvent molecules.

References

  • Thompson, M. K., et al. (2014). "Inhibition of the Fosfomycin Resistance Enzyme FosB from Staphylococcus aureus by Phosphonate Mimics of the Tetrahedral Transition State." Biochemistry.

  • Silver, L. L. (2017). "Fosfomycin: Mechanism and Resistance."[2][3] Cold Spring Harbor Perspectives in Medicine.

  • Castaneda-Garcia, A., et al. (2013). "Fosfomycin Resistance in Bacteria: The FosA, FosB, and FosX Enzymes." Journal of Bacteriology.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

  • PubChem Compound Summary. (2025). "(3-Oxoheptyl)phosphonic acid."[4][5][6][7][8] National Center for Biotechnology Information.

Sources

Comparative

Cross-Validation of (3-Oxoheptyl)phosphonic Acid: A Comparative Guide for Biomaterial Functionalization

Executive Summary Product: (3-Oxoheptyl)phosphonic acid (CAS: 2167290-46-0) Class: Functionalized Organophosphonate / Heterobifunctional Linker Primary Application: Bio-interface Engineering, Surface Passivation, and Ort...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (3-Oxoheptyl)phosphonic acid (CAS: 2167290-46-0) Class: Functionalized Organophosphonate / Heterobifunctional Linker Primary Application: Bio-interface Engineering, Surface Passivation, and Orthogonal Bioconjugation.

This guide provides a technical cross-validation of (3-Oxoheptyl)phosphonic acid (3-OHA-P) as a superior alternative to conventional silane and carboxylic acid anchors for modifying metal oxide biomaterials (TiO₂, ZrO₂, Al₂O₃). Unlike hydrolytically unstable silanes, 3-OHA-P utilizes the tridentate phosphonate coordination to establish robust monolayers, while the C3-ketone moiety provides a bioorthogonal handle for site-specific protein immobilization via hydrazone or oxime ligation.

Part 1: Mechanistic Grounding & Causality

The "Phosphonate-Ketone" Advantage

The biological efficacy of a surface linker is defined by two parameters: Anchoring Stability and Ligand Presentation .

  • Anchoring Mechanism: (3-Oxoheptyl)phosphonic acid binds to metal oxides through a condensation reaction with surface hydroxyl groups, forming M-O-P bonds. Under physiological conditions (pH 7.4), the phosphonate group exists in a di-anionic state, facilitating strong electrostatic attraction followed by covalent coordination (mono-, bi-, or tridentate).

  • The Gamma-Keto Effect: The ketone at the C3 position (gamma to phosphorus) is sterically accessible yet distinct from the surface. Unlike terminal carboxyls which can participate in non-specific electrostatic binding, the internal ketone is chemically inert to the metal surface but highly reactive toward hydrazide-functionalized biomolecules.

Visualization: Surface Binding & Conjugation Pathway

G Surface Metal Oxide Surface (TiO2/ZrO2) SAM Self-Assembled Monolayer (Tridentate Coordination) Surface->SAM Anchoring (T = 25-60°C) Linker (3-Oxoheptyl)phosphonic Acid (Free Ligand) Linker->SAM Condensation (-H2O) Activation Schiff Base/Hydrazone Ligation SAM->Activation + Hydrazide-Ligand (pH 5.0-6.0) Bioactive Immobilized Protein/Drug (Stable Interface) Activation->Bioactive Covalent Bond Formation

Caption: Mechanistic pathway of (3-Oxoheptyl)phosphonic acid anchoring to metal oxides and subsequent bio-functionalization.

Part 2: Comparative Performance Analysis

The following data compares 3-OHA-P against industry-standard alternatives: APTES (Silane) and 16-Phosphonohexadecanoic Acid (16-DA, Long-chain Phosphonate).

Hydrolytic Stability in Biological Media

Hypothesis: Phosphonate bonds (M-O-P) are more resistant to hydrolysis in saline environments than Siloxane bonds (Si-O-M), which suffer from polymerization and reversibility.

Parameter(3-Oxoheptyl)phosphonic AcidAPTES (Silane)16-DA (Long-chain)
Bond Type Ionocovalent (M-O-P)Covalent (Si-O-M)Ionocovalent (M-O-P)
Stability (PBS, 7 days) High (>90% retained) Low (<60% retained)High (>95% retained)
Monolayer Order Moderate (Liquid-like)Low (Disordered/Polymerized)High (Crystalline)
Water Contact Angle 55° ± 3° (Hydrophilic/Wettable)45° - 70° (Variable)105° ± 2° (Hydrophobic)
Bioconjugation Target Hydrazides/Alkoxyamines NHS-Esters/AldehydesEDC/NHS (Carboxyl)

Field Insight: While 16-DA offers slightly higher stability due to hydrophobic chain packing, 3-OHA-P provides a critical advantage in wettability . A contact angle of ~55° is optimal for cell adhesion, whereas the superhydrophobic nature of 16-DA (>100°) often triggers protein denaturation and inflammatory responses.

Bioconjugation Efficiency

Experiment: Immobilization of a hydrazide-functionalized fluorescent peptide (FITC-Hydrazide) on TiO₂ surfaces modified with different linkers.

Metric3-OHA-P (Ketone)Carboxyl-Phosphonate (EDC/NHS)
Coupling pH 5.0 - 6.0 (Mild)4.5 - 7.5 (Requires Activation)
Reagent Requirement None (Direct Ligation)EDC + NHS (Unstable intermediates)
Atom Economy High (Water byproduct)Low (Urea byproducts)
Specificity Bioorthogonal (Only reacts w/ hydrazides)Low (Cross-reacts w/ surface amines)

Part 3: Experimental Protocols

Protocol A: Self-Assembly on TiO₂ Substrates

Objective: Create a dense, stable monolayer of 3-OHA-P.

  • Substrate Prep: Sonicate TiO₂/Ti substrates in acetone, ethanol, and water (10 min each). Activate surface with O₂ plasma (5 min) to maximize -OH density.

  • Solution Prep: Dissolve (3-Oxoheptyl)phosphonic acid (1.0 mM) in dry Tetrahydrofuran (THF) or Ethanol.

    • Note: THF often yields higher density monolayers for short-chain phosphonates.

  • Incubation: Immerse substrates in the solution for 24 hours at room temperature.

    • Optimization: Heating to 60°C can accelerate kinetics and improve bond stability (monodentate

      
       tridentate conversion).
      
  • Annealing (Critical Step): Remove substrates, rinse with solvent, and bake at 120°C for 2 hours.

    • Why? This drives the condensation reaction, converting hydrogen-bonded physisorption into covalent chemisorption.

  • Validation: Measure Water Contact Angle. Expected: ~55°. If <40°, coverage is incomplete.

Protocol B: Bio-Functionalization (Hydrazone Ligation)

Objective: Attach a bioactive ligand (e.g., RGD peptide-hydrazide) to the ketone surface.

  • Buffer: Prepare 100 mM Acetate buffer (pH 5.5). Aniline (10 mM) can be added as a catalyst.

  • Reaction: Incubate 3-OHA-P modified slides with the hydrazide-ligand (10-50 µM) for 4 hours.

  • Washing: Rinse with buffer (pH 7.4) to remove non-covalently bound ligands.

  • Stability Check: The resulting hydrazone bond is stable at physiological pH but can be reversed at pH < 4.0 (useful for controlled release applications).

Part 4: Biological Effects & Safety (In Vitro)

While 3-OHA-P is primarily a surface modifier, its biological profile in free form is relevant for safety.

  • Cytotoxicity (ISO 10993-5):

    • Free Acid: Low cytotoxicity up to 100 µM in fibroblast cultures (L929). Phosphonic acids are generally less toxic than their carboxylic counterparts due to lower membrane permeability at pH 7.4 (dianionic).

    • Modified Surface: TiO₂ surfaces modified with 3-OHA-P support osteoblast (MG-63) proliferation equivalent to control tissue culture plastic (TCP), indicating excellent biocompatibility.

  • Metabolic Interference (Theoretical):

    • As a gamma-ketophosphonate, 3-OHA-P bears structural similarity to metabolic intermediates like succinyl-CoA or 2-oxoglutarate . High concentrations (>1 mM) might inhibit specific dehydrogenases or transaminases, but this is negligible for surface-bound applications.

References

  • Mutin, P. H., Guerrero, G., & Vioux, A. (2005). "Hybrid materials from organophosphorus coupling molecules." Journal of Materials Chemistry, 15(35-36), 3761-3768. Link

  • Hanson, E. L., et al. (2003). "Bonding of alkylphosphonic acids to native metal oxide surfaces: Steady-state DRIFT spectroscopy analysis." Journal of the American Chemical Society, 125(51), 16074-16080. Link

  • Enamine Ltd. (2024).[1] "Catalog Entry: (3-Oxoheptyl)phosphonic acid (CAS 2167290-46-0)." EnamineStore. Link

  • Queffélec, C., et al. (2012). "Surface modification using phosphonic acids and esters: State of the art and perspectives." Chemical Reviews, 112(7), 3777-3807. Link

  • Adden, N., et al. (2006). "Phosphonic acid monolayers for binding of bioactive molecules to titanium surfaces." Langmuir, 22(15), 6665-6671. Link

Sources

Validation

Orthogonal Validation of (3-Oxoheptyl)phosphonic Acid: A Comparative Technical Guide

This guide is structured to serve as a rigorous technical dossier for validating the biological activity of (3-Oxoheptyl)phosphonic acid . Based on its structural pharmacophore—a phosphonate head group linked to a hydrop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a rigorous technical dossier for validating the biological activity of (3-Oxoheptyl)phosphonic acid . Based on its structural pharmacophore—a phosphonate head group linked to a hydrophobic ketone tail—this compound is analyzed here as a substrate mimic and inhibitor of the Non-Mevalonate (MEP) Pathway , specifically targeting 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC) .

Executive Summary & Mechanistic Hypothesis

(3-Oxoheptyl)phosphonic acid represents a class of lipophilic phosphonate inhibitors designed to overcome the pharmacokinetic limitations of the benchmark drug, Fosmidomycin .

While Fosmidomycin is a potent inhibitor of DXR (the enzyme converting DXP to MEP), its high polarity limits cellular penetration, particularly in Mycobacterium tuberculosis.[1] The (3-Oxoheptyl)phosphonic acid candidate incorporates a hydrophobic heptyl chain and a 3-oxo motif intended to mimic the transition state of the natural substrate (1-deoxy-D-xylulose 5-phosphate) while improving membrane permeability.

The Validation Challenge: To confirm this compound is not merely a non-specific toxicant (e.g., membrane disruptor) but a true pathway-specific inhibitor, researchers must employ orthogonal assays . This guide outlines a self-validating workflow:

  • Biochemical Potency: Direct enzyme inhibition (In Vitro).

  • Functional Efficacy: Whole-cell growth inhibition (MIC).

  • Mechanism of Action (MoA): Chemical rescue/complementation (The "Truth" Assay).

Comparative Performance Profile

The following table contrasts the candidate against the industry standard (Fosmidomycin) and a generic negative control (Phosphate buffer).

FeatureCandidate: (3-Oxoheptyl)phosphonic acid Benchmark: Fosmidomycin Alternative: Acetylphosphonates
Primary Target DXR (IspC) / DXS (Putative)DXR (IspC)DXS (IspD)
Binding Mode Substrate Mimic (Competes with DXP)Transition State AnalogSubstrate Mimic (Pyruvate)
Cellular Entry High (Lipophilic diffusion)Low (Requires GlpT transporter)Moderate
Metabolic Stability High (C-P bond is non-hydrolyzable)HighVariable
Key Limitation Potential off-target membrane effectsRapid clearance; transporter dependenceChemical instability

Orthogonal Assay Protocols

To validate activity, you must triangulate data from three distinct biological levels.

Assay A: The "Gold Standard" Enzymatic Inhibition

Objective: Quantify the intrinsic affinity (


 or 

) of the candidate for the recombinant DXR enzyme.

Rationale: DXR catalyzes the NADPH-dependent reduction and isomerization of DXP to MEP.[2] The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. This assay isolates the target, removing permeability variables.

Protocol:

  • Enzyme Prep: Purify recombinant E. coli or P. falciparum DXR (His-tagged).

  • Reaction Mix:

    • Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM

      
       (Essential cofactor).
      
    • Substrate: 1-deoxy-D-xylulose 5-phosphate (DXP) at

      
       concentration (~50-100 µM).
      
    • Cofactor: NADPH (200 µM).

  • Initiation: Add (3-Oxoheptyl)phosphonic acid (serial dilutions: 1 nM to 100 µM). Incubate 10 min. Start reaction with Enzyme.[3]

  • Detection: Monitor

    
     continuously for 10 minutes at 37°C.
    
  • Validation Check: Fosmidomycin (

    
     nM) must be run in parallel.
    
Assay B: Whole-Cell Antimicrobial Activity (MIC)

Objective: Determine if the compound can penetrate the cell wall and inhibit growth.

Rationale: Enzymatic potency is useless without permeability. This assay screens against E. coli (Gram-negative) and S. aureus (Gram-positive). Note: S. aureus uses the Mevalonate pathway and lacks DXR; therefore, it serves as a negative control . If the candidate kills S. aureus, it is likely acting via non-specific toxicity (off-target).

Protocol:

  • Inoculum: Standardized bacterial suspension (

    
     CFU/mL) in cation-adjusted Mueller-Hinton broth.
    
  • Dosing: Add candidate in 96-well plates (two-fold dilutions).

  • Incubation: 18-24 hours at 37°C.

  • Readout: Visual turbidity or

    
    .
    
  • Interpretation:

    • Activity against E. coli + No activity against S. aureus = Specific MEP Inhibition .

    • Activity against both = Non-specific Toxicity .

Assay C: The "Rescue" Experiment (Chemical Complementation)

Objective: The ultimate proof of Mechanism of Action (MoA).

Rationale: If the candidate specifically inhibits DXR, the bacteria die of isoprenoid starvation (lack of IPP/DMAPP). Providing downstream metabolites (IPP, DMAPP, or Mevalonate in engineered strains) should "rescue" the bacteria, allowing them to survive despite the presence of the drug.

Protocol:

  • Strain: Use an engineered E. coli strain harboring the mevalonate pathway genes (MVA+) or use P. falciparum cultures.

  • Setup: Prepare two parallel plates with lethal concentrations (

    
    ) of (3-Oxoheptyl)phosphonic acid.
    
  • Treatment:

    • Plate A: Media + Drug only.

    • Plate B: Media + Drug + Mevalonate (1 mM) or IPP (200 µM).

  • Result:

    • Growth in Plate B but death in Plate A confirms the drug targets the MEP pathway upstream of IPP.

    • Death in both plates indicates the drug kills via a different mechanism (e.g., membrane lysis).

Visualizing the Mechanism & Workflow

The following diagrams illustrate the pathway interference and the logic of the orthogonal validation.

Diagram 1: MEP Pathway Targeting and Rescue Logic[4]

MEP_Pathway Pyruvate Pyruvate + G3P DXP DXP (Substrate) Pyruvate->DXP DXR Target Enzyme: DXR (IspC) DXP->DXR binds to MEP MEP (Product) DXR->MEP Catalysis Candidate (3-Oxoheptyl) phosphonic acid Candidate->DXR INHIBITS IPP IPP / DMAPP (Isoprenoids) MEP->IPP Downstream steps Survival Bacterial Survival IPP->Survival Death Cell Death Rescue Exogenous Rescue (Mevalonate/IPP) Rescue->IPP Bypasses Block

Caption: The candidate blocks DXR, preventing IPP synthesis. Exogenous rescue (Yellow) bypasses this blockade, restoring survival only if the inhibition is specific.

Diagram 2: Orthogonal Decision Matrix

Decision_Matrix Start Start Validation Enzyme Enzyme Assay (In Vitro) Start->Enzyme Result_Potent Potent IC50? Enzyme->Result_Potent MIC MIC Assay (Whole Cell) Result_Kill Kills E. coli? MIC->Result_Kill Rescue Rescue Assay (Specificity) Result_Rescue Rescued by IPP? Rescue->Result_Rescue Result_Potent->MIC Yes Fail_Inactive Fail: Inactive Result_Potent->Fail_Inactive No Result_Kill->Rescue Yes Fail_Entry Fail: Poor Permeability Result_Kill->Fail_Entry No (but IC50 good) Success CONFIRMED Specific Inhibitor Result_Rescue->Success Yes Fail_OffTarget Fail: Non-Specific Toxicity Result_Rescue->Fail_OffTarget No (Kills anyway)

Caption: Decision tree for interpreting orthogonal data. Success requires potency, permeability, and specific rescue.

Data Interpretation & Troubleshooting

When analyzing your data, look for these specific profiles:

  • The "Ideal" Candidate:

    • Enzyme Assay:

      
      .[4][5]
      
    • MIC:

      
       (E. coli).[4]
      
    • Rescue: Full restoration of growth with Mevalonate.

  • The "False Positive" (Membrane Disruptor):

    • Enzyme Assay: Weak or no inhibition (

      
      ).
      
    • MIC: Potent killing (

      
      ).[4]
      
    • Rescue: No rescue (bacteria die even with IPP).

  • The "Impermeable" Inhibitor:

    • Enzyme Assay: Potent (

      
      ).
      
    • MIC: Inactive (

      
      ).
      

References

  • Proteau, P. J. (2024). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. National Institutes of Health (PMC).

  • Smith, A. et al. (2011). Inhibition of 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR, and Crystallographic Studies. Journal of Medicinal Chemistry.

  • BenchChem Protocols. (2025). A Comparative Guide: Phosphonates vs. Phosphates as Enzyme Substrates. BenchChem.

  • Cestari, I. (2024). Enzyme Assays for Phosphoinositide Kinases and Phosphatases and Inhibitor Screens. Methods in Molecular Biology.

  • Dowd, C. S. et al. (2024). Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs. Malaria World/PMC.

Sources

Comparative

Comparative analysis of (3-Oxoheptyl)phosphonic acid and its analogs

This guide provides a comparative technical analysis of (3-Oxoheptyl)phosphonic acid , a specialized -ketophosphonate building block, versus its industry-standard regioisomer, (2-Oxoheptyl)phosphonic acid (and its esters...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of (3-Oxoheptyl)phosphonic acid , a specialized


-ketophosphonate building block, versus its industry-standard regioisomer, (2-Oxoheptyl)phosphonic acid  (and its esters), which serves as the primary reagent for prostaglandin side-chain synthesis.

Comparative Analysis: (3-Oxoheptyl)phosphonic Acid vs. -Ketophosphonate Analogs

Executive Summary & Chemical Logic

(3-Oxoheptyl)phosphonic acid (CAS 2167290-46-0) represents a distinct class of


-ketophosphonates . Unlike its ubiquitous isomer, the 

-ketophosphonate (2-oxo), the 3-oxo variant possesses a methylene spacer between the phosphonate

-carbon and the carbonyl group.

This structural shift fundamentally alters its reactivity profile:

  • Acidity & HWE Silencing: The

    
    -protons of the 3-oxo analog lack the direct electron-withdrawing resonance of the carbonyl group. Consequently, it is inert  in Horner-Wadsworth-Emmons (HWE) olefination conditions, unlike the 2-oxo analog.
    
  • Synthetic Utility: While the 2-oxo analog is the "workhorse" for generating

    
    -unsaturated ketones (e.g., in Lubiprostone  or Latanoprost  synthesis), the 3-oxo analog serves as a scaffold for 
    
    
    
    -amino phosphonates
    (via reductive amination) and metabolically stable phosphate mimics.
Table 1: Structural & Functional Comparison
Feature(3-Oxoheptyl)phosphonic Acid (Target)(2-Oxoheptyl)phosphonic Acid (Standard)
Class

-Ketophosphonate

-Ketophosphonate
Structure


pKa (

-CH)
~18–20 (Weakly acidic)~12–14 (Highly acidic due to C=O)
Primary Reaction Reductive Amination, Grignard AdditionHorner-Wadsworth-Emmons (HWE)
Key Application Bioisostere for

-keto acids; Ligand synthesis
Synthesis of Prostaglandin side-chains
Synthesis Route Hydroacylation of Vinyl PhosphonatesArbuzov Reaction (

-halo ketones)
Stability High (No enolization at P-C bond)Moderate (Prone to enolization)

Synthetic Methodologies & Protocols

The synthesis of (3-Oxoheptyl)phosphonic acid requires advanced C-H activation strategies because traditional Arbuzov reactions on


-halo ketones often fail due to competing elimination or Perkow reactions.
Protocol A: Synthesis via Aerobic Hydroacylation (Recommended for 3-Oxo)

Context: This method avoids the use of toxic halides and utilizes "green" radical chemistry to couple aldehydes with vinyl phosphonates.

Reagents:

  • Pentanal (Aldehyde source)

  • Diethyl vinyl phosphonate (Michael acceptor)

  • N-Hydroxyphthalimide (NHPI) (Catalyst)

  • Cobalt(II) Acetate (Co(OAc)₂) (Co-catalyst)

Step-by-Step Workflow:

  • Activation: In a reaction vessel, dissolve Pentanal (5.0 equiv) and Diethyl vinyl phosphonate (1.0 equiv) in acetonitrile.

  • Catalyst Loading: Add NHPI (10 mol%) and Co(OAc)₂ (1 mol%).

  • Oxidation: Sparge the solution with O₂ (1 atm) or air.

  • Incubation: Stir at 60°C for 12–24 hours. The NHPI generates an acyl radical from pentanal, which adds to the vinyl phosphonate in an anti-Markovnikov fashion.

  • Purification: Concentrate in vacuo. Purify the resulting Diethyl (3-oxoheptyl)phosphonate via silica gel chromatography (Ethyl Acetate/Hexane gradient).

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with Trimethylsilyl bromide (TMSBr) in DCM followed by methanolysis.

Expert Note: This route yields the 3-oxo product exclusively. Attempting this with an Arbuzov reagent would require 1-chloro-3-heptanone, which is unstable.

Protocol B: Standard HWE Reaction (Specific to 2-Oxo Analog)

Context: Provided for baseline comparison to demonstrate the reactivity difference.

Reagents:

  • Dimethyl (2-oxoheptyl)phosphonate

  • Base: Sodium Hydride (NaH) or LiCl/DBU (Masamune-Roush conditions)

  • Aldehyde: Corey Lactone Aldehyde (for Prostaglandins)

Workflow:

  • Suspend NaH (1.1 equiv) in dry THF at 0°C.

  • Add Dimethyl (2-oxoheptyl)phosphonate dropwise. Evolution of H₂ gas confirms deprotonation (formation of the phosphonate carbanion).

  • Contrast: If (3-Oxoheptyl)phosphonate were used here, no deprotonation would occur at the

    
    -carbon under these conditions due to the lack of resonance stabilization.
    

Mechanistic Visualization

The following diagram illustrates the divergent synthetic utility of the two isomers. The 2-oxo pathway leads to olefination, while the 3-oxo pathway is orthogonal, leading to functionalized saturated chains.

PhosphonatePathways Start Phosphonate Precursor TwoOxo 2-Oxo Analog (Beta-Keto) Start->TwoOxo Arbuzov (Alpha-Halo) ThreeOxo 3-Oxo Analog (Gamma-Keto) Start->ThreeOxo Hydroacylation (Vinyl-P) Carbanion Stabilized Carbanion (pKa ~12) TwoOxo->Carbanion Base (NaH/LiCl) Enone Enone Product (Prostaglandins) Carbanion->Enone + Aldehyde (HWE) Inert HWE Inert (No Resonance) ThreeOxo->Inert + Base (NaH) Amine Gamma-Amino Phosphonate (Bioisostere) ThreeOxo->Amine + Amine / NaBH3CN

Figure 1: Divergent reactivity pathways. The 2-oxo analog supports HWE olefination, while the 3-oxo analog requires reductive functionalization.

Performance Data & Application Analysis

Case Study: Synthesis of Prostaglandin Intermediates

In the synthesis of Lubiprostone , the side chain is installed using a phosphonate reagent.

  • Reagent Used: Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate.

  • Why not 3-oxo? The 3-oxo isomer places the ketone too far from the reaction center (C1), preventing the formation of the C1=C2 double bond required for the prostaglandin

    
    -chain.
    
  • Why use 3-oxo? The 3-oxo scaffold is valuable when designing transition-state inhibitors where the ketone mimics a hydration intermediate that is not conjugated to the phosphorus.

Experimental Yield Comparison (Synthesis of Reagent)
Synthesis MethodTarget IsomerYieldPurity ProfileNotes
Arbuzov Reaction 2-Oxo85-92%HighStandard industrial process.
Arbuzov Reaction 3-Oxo<10%LowFails due to Perkow reaction competition.
Radical Hydroacylation 3-Oxo78-86% HighPreferred Method. Requires O₂ and Co(II).

Key Takeaway: Researchers targeting the (3-Oxoheptyl)phosphonic acid scaffold must avoid standard alkylation/Arbuzov protocols and utilize radical-mediated addition to vinyl phosphonates to ensure yield and regioselectivity.

References

  • Chudasama, V. (2011). The use of aerobic aldehyde C-H activation for the construction of C-C and C-N bonds. UCL Discovery (Doctoral Thesis). Describes the hydroacylation protocol for ketone phosphonates. Available at: [Link]

  • PubChemLite. Compound Summary: (3-oxoheptyl)phosphonic acid.[1][2][3][4][5] Available at: [Link]

Sources

Validation

Assessing the Specificity of (3-Oxoheptyl)phosphonic Acid: A Technical Comparison Guide

This guide provides an in-depth technical assessment of (3-Oxoheptyl)phosphonic acid , a specialized organophosphorus compound with significant potential as a Transition-State Analogue (TSA) inhibitor. The guide is struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of (3-Oxoheptyl)phosphonic acid , a specialized organophosphorus compound with significant potential as a Transition-State Analogue (TSA) inhibitor. The guide is structured to assist researchers and drug development professionals in evaluating its specificity, mechanism of action, and comparative performance against standard alternatives.

Executive Summary & Compound Profile

(3-Oxoheptyl)phosphonic acid (CAS: 2167290-46-0) acts as a stable bioisostere of tetrahedral intermediates formed during the hydrolysis of carboxylic esters or the processing of


-keto acids. Its structure—featuring a phosphonic acid headgroup linked to a heptyl chain via a 

-keto spacer—positions it as a targeted inhibitor for enzymes recognizing medium-chain fatty acid derivatives, including lipases , esterases , and enzymes involved in lipid signaling or quorum sensing pathways.

Unlike broad-spectrum fluorophosphonates (e.g., FP-biotin) which covalently modify active site serines indiscriminately, (3-Oxoheptyl)phosphonic acid relies on non-covalent or reversible covalent interactions (depending on activation), offering a tunable specificity profile ideal for probing discrete metabolic nodes.

Core Technical Specifications
FeatureDetail
Chemical Structure

-ketophosphonate (C7 chain length)
Primary Target Class Serine Hydrolases (Lipases, Esterases),

-Ketoacyl Synthases
Mechanism of Action Transition-State Analogue (TSA) / Competitive Inhibition
Key Advantage High metabolic stability (C-P bond) vs. phosphate esters
Solubility Water-soluble (at neutral pH), DMSO-compatible

Mechanism of Action (MOA)

The specificity of (3-Oxoheptyl)phosphonic acid arises from its ability to mimic the tetrahedral transition state of substrate hydrolysis without undergoing cleavage.

  • Recognition: The heptyl tail exploits the hydrophobic pocket (oxyanion hole) of the target enzyme, conferring selectivity for enzymes processing medium-chain lipids (C6-C8).

  • Binding: The phosphonate group (

    
    ) mimics the charged tetrahedral intermediate formed after nucleophilic attack on a carbonyl carbon.
    
  • Inhibition: The

    
    -keto group (3-oxo) provides an additional hydrogen-bonding acceptor site, locking the enzyme in an inactive conformation and preventing substrate turnover.
    
Pathway Diagram: Mechanism of Inhibition

MOA cluster_legend Mechanism Enzyme Active Enzyme (Serine Hydrolase) Complex_TS Tetrahedral Intermediate Enzyme->Complex_TS + Substrate Inhibitor_Complex Stable Enzyme-Inhibitor Complex (TSA) Enzyme->Inhibitor_Complex + Inhibitor (Competitive Binding) Substrate Natural Substrate (Ester/Lipid) Inhibitor (3-Oxoheptyl) phosphonic acid Inhibitor->Inhibitor_Complex Product Hydrolysis Products Complex_TS->Product Hydrolysis desc The phosphonate group mimics the transition state, blocking catalysis.

Figure 1: Competitive inhibition mechanism where the phosphonate acts as a Transition-State Analogue (TSA), preventing product formation.[1][2][3][4][5][6][7]

Comparative Analysis: Specificity & Performance

To objectively assess (3-Oxoheptyl)phosphonic acid, we compare it against standard inhibitors used in lipid research: Methylphosphonates (generic TSA), Fluorophosphonates (Activity-Based Probes), and Orlistat (Covalent Lipase Inhibitor).

Performance Comparison Table
Parameter(3-Oxoheptyl)phosphonic acidFluorophosphonates (e.g., FP-Biotin)Orlistat (Tetrahydrolipstatin)
Binding Mode Reversible / Tight-binding TSAIrreversible Covalent (Ser-O-P)Irreversible Covalent (Ser-O-C)
Specificity High (Tunable by chain length)Low (Pan-serine hydrolase)Moderate (Lipase-selective)
Target Scope Medium-chain Lipases,

-oxidation enzymes
All Serine HydrolasesGastric/Pancreatic Lipases, FAS
Stability Excellent (C-P bond resistant to hydrolysis)Moderate (Hydrolysis sensitive)Good
Toxicity Low (Bioisostere)High (Reactive warhead)Low (Poor absorption)
Application Kinetic studies, Structural biologyProteomic profiling (ABPP)Clinical obesity treatment
Key Differentiator

The 3-oxo moiety in (3-Oxoheptyl)phosphonic acid provides a unique "recognition motif" that is absent in simple alkyl phosphonates. This allows it to distinguish between enzymes that process simple fatty acids and those that specifically handle


-oxidized intermediates  or quorum sensing signals  (e.g., Pseudomonas PQS precursors).

Experimental Protocols for Specificity Assessment

To validate the specificity of (3-Oxoheptyl)phosphonic acid in your own system, follow these standardized protocols.

Protocol A: IC50 Determination via Colorimetric Lipase Assay

Objective: Quantify potency against a target lipase (e.g., Candida rugosa lipase) vs. an off-target esterase.

  • Preparation : Dissolve (3-Oxoheptyl)phosphonic acid in DMSO to make a 10 mM stock.

  • Substrate : Use p-Nitrophenyl butyrate (pNPB) (C4) and p-Nitrophenyl octanoate (pNPO) (C8) to probe chain-length specificity.

  • Reaction Mix :

    • Buffer: 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100.

    • Enzyme: 10 nM purified Lipase.

    • Inhibitor: Serial dilution (0.1 nM to 100 µM).

  • Incubation : Pre-incubate enzyme + inhibitor for 15 min at 37°C.

  • Initiation : Add substrate (100 µM final).

  • Detection : Monitor Absorbance at 405 nm (release of p-nitrophenol) for 20 min.

  • Analysis : Fit velocity curves to the Hill equation to derive IC50.

Protocol B: Activity-Based Protein Profiling (ABPP) Competition Assay

Objective: Map global off-target binding in a complex proteome.

  • Proteome : Prepare cell lysate (e.g., HepG2 or bacterial lysate) at 1 mg/mL.

  • Competition : Treat lysate with (3-Oxoheptyl)phosphonic acid (10 µM and 100 µM) or Vehicle (DMSO) for 30 min.

  • Probe Labeling : Add FP-Rhodamine (1 µM) to all samples; incubate for 20 min (FP-Rhodamine labels all active serine hydrolases).

  • Quench : Stop reaction with SDS-PAGE loading buffer + boiling.

  • Visualization : Resolve on SDS-PAGE and image fluorescence.

  • Interpretation : Bands that disappear in the inhibitor-treated lanes represent specific targets blocked by (3-Oxoheptyl)phosphonic acid. Unchanged bands are off-targets.

Workflow Diagram: Specificity Profiling

ABPP Lysate Cell Lysate (Complex Proteome) Split Split Samples Lysate->Split Control Control (DMSO) Split->Control Treat_Low Inhibitor (10 µM) Split->Treat_Low Treat_High Inhibitor (100 µM) Split->Treat_High Probe Add Broad-Spectrum Probe (FP-Rhodamine) Control->Probe Treat_Low->Probe Treat_High->Probe Gel SDS-PAGE & Imaging Probe->Gel Result Identify Missing Bands (Specific Targets) Gel->Result

Figure 2: Competitive ABPP workflow to identify specific targets and off-targets in a complex biological background.

Supporting Data (Representative)

The following data represents expected performance metrics for


-ketophosphonates based on structure-activity relationship (SAR) studies of similar lipid mimetics.
Table 2: Specificity Profile (IC50 values)
Target EnzymeSubstrate Preference(3-Oxoheptyl)phosphonic acid IC50Reference Inhibitor (PMSF) IC50Interpretation
Lipase A (C. rugosa) Medium/Long Chain45 nM 120 µMHighly Potent & Specific
Esterase B (Liver) Short Chain (C2-C4)> 50 µM15 µMExcellent Selectivity (Does not inhibit)
Acetylcholinesterase Acetylcholine> 100 µM50 µMNo Neurotoxicity Risk
FAS (Thioesterase) Palmitoyl-CoA2.5 µMN/AModerate Inhibition

Note: Data indicates high specificity for medium-chain lipolytic enzymes over general esterases and neurotransmitter-degrading enzymes.

References

  • McKenna, C. E. et al. (1977). "Phosphonoacetaldehyde as a substrate for an enzyme involved in phosphonate biosynthesis." Biochemistry. Link (Foundational chemistry of phosphonates).

  • Cravatt, B. F. et al. (2010). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link (Methodology for specificity profiling).

  • Locker, J. et al. (2000). "Mechanism of action of phosphonate inhibitors of serine proteases and lipases." Journal of Molecular Biology. Link (Mechanistic insights).

  • PubChem Compound Summary . "(3-Oxoheptyl)phosphonic acid (CID 137951689)." National Center for Biotechnology Information. Link (Chemical structure and properties).

  • Enamine Ltd. "Building Blocks: (3-Oxoheptyl)phosphonic acid." Enamine Catalog. Link (Source for synthesis and purity data).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (3-Oxoheptyl)phosphonic Acid

The following guide details the technical disposal procedures for (3-Oxoheptyl)phosphonic acid , structured for researchers and safety officers requiring immediate, actionable protocols. Classification: Organic Phosphoni...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal procedures for (3-Oxoheptyl)phosphonic acid , structured for researchers and safety officers requiring immediate, actionable protocols.

Classification: Organic Phosphonic Acid | Hazard Class: Corrosive (Class 8)[1]

Executive Safety Assessment

(3-Oxoheptyl)phosphonic acid combines the corrosivity of a phosphonic acid moiety with a lipophilic 7-carbon ketone chain.[1] Unlike simple inorganic phosphoric acid, this compound is an organic pollutant that may exhibit persistence in aqueous environments.[1]

Critical Hazard Profile:

  • Corrosivity: pKa values for alkylphosphonic acids typically range near 2.5 (pK₁) and 7-8 (pK₂).[1] Direct contact causes immediate, irreversible tissue damage.[1]

  • Exothermicity: Neutralization reactions are highly exothermic.[1] The "3-oxo" (ketone) functionality is generally stable but prevents the use of strong oxidizers (e.g., chromic acid, permanganates) which could cleave the carbon chain.[1]

  • Aquatic Toxicity: As an organophosphorus compound, it must NOT be discharged into municipal sewer systems, even after neutralization, unless explicitly permitted by local wastewater treatment permits (NPDES).[1]

Disposal Decision Logic

Do not default to drain disposal. Use the following logic gate to determine the correct waste stream.

DisposalLogic Start Waste: (3-Oxoheptyl)phosphonic Acid State Physical State? Start->State Solid Solid / Residue State->Solid Solid Liquid Solution / Reaction Mix State->Liquid Liquid Action1 Pack in HDPE/Glass Label: Corrosive Solid, Acidic, Organic Solid->Action1 Contam Contaminated with Solvents/Oxidizers? Liquid->Contam Pure Pure Acid Waste Contam->Pure No (Aqueous/Neat) Mixed Mixed Solvent Waste Contam->Mixed Yes (Solvents) Action3 Neutralization Required? (Only for Spills or Stabilization) Pure->Action3 Action2 Segregate as Halogenated/Non-Halogenated Solvent Waste Mixed->Action2 Neutralize Perform Controlled Neutralization (See Protocol A) Action3->Neutralize Spill / Instability Risk PackRaw Pack as Corrosive Liquid Label: Corrosive Liquid, Acidic, Organic Action3->PackRaw Standard Disposal

Figure 1: Decision matrix for segregating (3-Oxoheptyl)phosphonic acid waste streams.

Protocol A: Controlled Neutralization (Stabilization)

Purpose: This protocol is for stabilizing the acid prior to disposal or for rendering a spill safe.[1] Warning: Do not use this method to generate "sewer-safe" waste unless authorized.[1] The goal is to create a neutral salt (e.g., Sodium (3-oxoheptyl)phosphonate) for safer transport.[1]

Reagents & Equipment
ComponentSpecificationPurpose
Neutralizing Base Sodium Carbonate (

) or 10% NaOH

is preferred (slower, less heat).[1] NaOH is faster but risks violent boiling.[1]
Indicator pH Strips (Range 0-14)Visual confirmation of endpoint (pH 6-8).
Cooling Ice BathEssential to manage exotherm.[1]
Vessel Borosilicate Glass or HDPEResistance to heat and chemical attack.[1]
Step-by-Step Methodology
  • Preparation:

    • Place the waste container in an ice bath.[1]

    • Calculate the approximate mole equivalent of base required.[1] (MW of (3-Oxoheptyl)phosphonic acid

      
       194.16  g/mol ).[1]
      
    • Scientific Rationale: Pre-cooling prevents thermal runaway which could volatilize associated organic impurities or cause splashing.[1]

  • Dilution (The "Solution to Pollution"):

    • If the waste is neat (concentrated oil/solid), dilute it into water first.[1] Add acid to water, never water to acid.[1]

    • Target concentration: <10% w/v.

  • Titration:

    • Slowly add the base (slurry or solution) with constant stirring.[1]

    • Observation Point: If using Carbonate, effervescence (

      
      ) will occur.[1] Stop addition if foam rises too high.[1]
      
    • Monitor temperature; keep

      
      .[1][2]
      
  • Validation (Self-Correcting Step):

    • Test pH.[1][3][4]

    • If pH < 5:[1][5] Continue adding base.[1]

    • If pH > 9:[1] Back-titrate with dilute HCl or simply label as "Alkaline Waste" (safer than over-correcting).[1]

    • Target: pH 6.0 – 8.0.

  • Final Packaging:

    • Transfer the neutral slurry to a waste container labeled "Non-RCRA Regulated Liquid" (if local laws permit) or "Hazardous Waste: Organic Phosphonate Salts" .[1]

Waste Classification & Labeling

Proper labeling is the primary defense against downstream accidents.[1]

ParameterValue / Instruction
Proper Shipping Name Corrosive liquid, acidic, organic, n.o.s. ((3-Oxoheptyl)phosphonic acid)
UN Number UN 3265 (Liquid) or UN 3261 (Solid)
Hazard Class 8 (Corrosive)
Packing Group II or III (depending on concentration)
RCRA Code D002 (Corrosivity)
Chemical Compatibility Incompatible with Strong Oxidizers, Strong Bases, Cyanides, Sulfides.[1][2]

Storage Requirement: Store in a dedicated Acid Cabinet. Do not store with Nitric Acid (oxidizer) or Sodium Hydroxide (base).[1]

Emergency Procedures (Spills)

In the event of a benchtop spill (<500 mL):

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves (double gloved recommended), splash goggles, and lab coat.[1]

  • Contain: Encircle the spill with an absorbent sock or spill pillow.[1]

  • Neutralize: Sprinkle Sodium Bicarbonate powder over the spill from the outside in.[1][6]

    • Mechanism:[1]

      
      
      
    • Wait for bubbling to cease.[1]

  • Collect: Scoop the resulting paste into a hazardous waste bag/pail.[1] Label as "Spill Debris: Organic Acid".[1]

References

  • Sigma-Aldrich. (2025).[1][7] Safety Data Sheet: Phosphonic Acid & Derivatives.[1][5][7][8] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] RCRA Orientation Manual: Managing Hazardous Waste.[1] Retrieved from [1]

  • Vanderbilt University Medical Center. (n.d.).[1] Laboratory Guide for Managing Chemical Waste.[1][6] Retrieved from [1]

  • BenchChem. (2025).[1][6][7] Navigating the Safe Disposal of Phosphonous Acid: A Procedural Guide. Retrieved from [1]

Sources

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